Janthinocin B
Description
(2S,3S)-2-amino-N-[(3R,6S,9E,12R,15Z,18R,21S,24R,27R,28R)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1S)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1S)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide has been reported in Janthinobacterium lividum with data available.
structure given in first source; isolated from Janthinobacterium lividum
Properties
Molecular Formula |
C57H82N12O16 |
|---|---|
Molecular Weight |
1191.3 g/mol |
IUPAC Name |
(2S,3S)-2-amino-N-[(3R,6S,9E,12R,15Z,18R,21S,24R,27R,28R)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1S)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1S)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide |
InChI |
InChI=1S/C57H82N12O16/c1-9-29(7)40(59)52(79)69-44-47(28(5)6)85-57(84)37(23-31-17-12-11-13-18-31)63-49(76)36(21-16-22-58)62-55(82)43(46(74)33-24-60-35-20-15-14-19-32(33)35)68-50(77)38(25-70)64-48(75)34(10-2)61-54(81)42(45(73)27(3)4)67-51(78)39(26-71)65-53(80)41(30(8)72)66-56(44)83/h10-15,17-20,24,27-30,36-42,44-45,47,60,70-74H,9,16,21-23,25-26,58-59H2,1-8H3,(H,61,81)(H,62,82)(H,63,76)(H,64,75)(H,65,80)(H,66,83)(H,67,78)(H,68,77)(H,69,79)/b34-10-,46-43+/t29-,30-,36-,37+,38+,39-,40-,41+,42+,44+,45-,47+/m0/s1 |
InChI Key |
MDODWZNDNCDVHR-OVARDYSGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Janthinocin B: A Technical Guide to its Discovery, Isolation, and Characterization from Janthinobacterium lividum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Janthinocin B, a novel peptide lactone antibiotic discovered from the bacterium Janthinobacterium lividum. This document details the scientific background, experimental protocols for its isolation and characterization, and presents available data on its biological activity.
Introduction
Janthinobacterium lividum, a Gram-negative, soil-dwelling bacterium, is known for producing a variety of bioactive secondary metabolites.[1] Among these are the janthinocins, a family of novel cyclic decapeptide lactone antibiotics.[2] This family includes Janthinocins A, B, and C, which have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[2] this compound, the focus of this guide, is of particular interest due to its potent bioactivity, reported to be two to four times more potent in vitro than vancomycin, a clinically important antibiotic.[2] The janthinocins are structurally unique, containing amino acid residues not previously reported in natural products.[3]
Data Presentation
The primary quantitative data available for this compound relates to its potent antibacterial activity. The following table summarizes the comparative potency of the janthinocin complex against vancomycin.
| Compound | Relative Potency vs. Vancomycin (in vitro) |
| Janthinocins | 2 to 4 times more potent |
| Vancomycin | Baseline |
Data sourced from O'Sullivan et al., 1990.
Experimental Protocols
The following sections outline the generalized experimental protocols for the fermentation of Janthinobacterium lividum, and the subsequent isolation and structural elucidation of this compound. These protocols are based on methodologies reported in the initial discovery and characterization studies.
Fermentation of Janthinobacterium lividum
A seed culture of Janthinobacterium lividum is prepared by inoculating a suitable liquid medium, such as a nutrient broth supplemented with glycerol, and incubating at approximately 25-30°C with agitation for 24-48 hours. This seed culture is then used to inoculate a larger production fermentation tank containing a nutrient-rich medium. The fermentation is carried out for several days under controlled conditions of temperature, pH, and aeration to maximize the production of secondary metabolites, including this compound.
Isolation and Purification of this compound
Following fermentation, the bacterial cells are separated from the fermentation broth by centrifugation or filtration. The janthinocins, being secreted into the broth, are then extracted from the supernatant. A common method for this is liquid-liquid extraction using a solvent such as ethyl acetate.
The crude extract containing the mixture of janthinocins is then subjected to a series of chromatographic purification steps. This typically involves:
-
Gel Filtration Chromatography: The crude extract is passed through a gel filtration column to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing the janthinocins are further purified by reversed-phase HPLC. A C18 column is commonly used with a gradient of increasing organic solvent (e.g., acetonitrile) in water. The different janthinocins (A, B, and C) are separated based on their hydrophobicity.
Structure Elucidation
The molecular structure of the purified this compound is determined using a combination of spectroscopic techniques:
-
Ultraviolet (UV) Spectroscopy: To identify the presence of chromophores in the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the structure.
-
Mass Spectrometry (MS): To determine the molecular weight and obtain information about the molecular formula and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR experiments are conducted to determine the precise connectivity of atoms and the stereochemistry of the molecule.
Biosynthesis and Mechanism of Action
Proposed Biosynthetic Pathway
While the specific biosynthetic gene cluster for the janthinocins has not yet been fully characterized, it is highly probable that they are synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) complex. NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. The genome of Janthinobacterium lividum is known to contain NRPS gene clusters. The following diagram illustrates a hypothetical NRPS pathway for the synthesis of a cyclic decapeptide like this compound.
Caption: A proposed Non-Ribosomal Peptide Synthetase (NRPS) pathway for this compound biosynthesis.
Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on its structural class as a cyclic peptide antibiotic, it is likely that its primary mode of action involves the disruption of the bacterial cell membrane. Cationic cyclic peptides often interact with the negatively charged components of the bacterial cell envelope, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
Workflow for Discovery and Isolation
The following diagram outlines the general workflow from the initial screening of Janthinobacterium lividum to the characterization of this compound.
Caption: General workflow for the discovery and isolation of this compound.
Conclusion
This compound represents a promising antibiotic candidate from a unique bacterial source. Its potent activity against Gram-positive bacteria warrants further investigation, particularly in an era of increasing antibiotic resistance. While the initial discovery provided a foundational understanding of this molecule, further research is needed to fully elucidate its biosynthetic pathway, specific mechanism of action, and potential for therapeutic development. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals interested in exploring the potential of this compound.
References
- 1. Janthinobacterium lividum - Wikipedia [en.wikipedia.org]
- 2. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Genomics Reveals Insights into Induction of Violacein Biosynthesis and Adaptive Evolution in Janthinobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Janthinocin B: A Technical Overview of its Physico-chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinocin B is a cyclic decapeptide lactone antibiotic produced by the bacterium Janthinobacterium lividum. As a member of the janthinocin family of antimicrobial peptides, it has demonstrated potent activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, drawing from available scientific literature. While detailed quantitative data remains limited in publicly accessible resources, this document consolidates the foundational knowledge critical for researchers and professionals in drug development.
Core Physico-chemical Properties
This compound is a complex molecule with a significant molecular weight and a peptidic structure. The fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 1191.33 g/mol | [1] |
| Molecular Formula | C₅₇H₈₂N₁₂O₁₆ | [1] |
| Appearance | Not specified in literature | |
| CAS Number | 131086-53-8 |
Solubility and Stability
Detailed quantitative data on the solubility and stability of this compound is not extensively available in the current body of scientific literature. However, based on the general characteristics of similar cyclic peptides, some inferences can be drawn.
Solubility: Cyclic peptides of this nature often exhibit limited solubility in aqueous solutions and are more soluble in organic solvents. It is anticipated that this compound would be soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol. Precise solubility measurements (e.g., in mg/mL) are not currently published.
Stability: The stability of peptide-based compounds like this compound is influenced by factors such as pH and temperature. Peptide bonds can be susceptible to hydrolysis under extreme pH conditions, and the overall conformation, critical for biological activity, can be affected by temperature. Specific studies detailing the half-life of this compound under various conditions and identifying its degradation products have not been publicly reported.
Spectral Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3] While the original research confirms the use of these methods, specific spectral data such as detailed NMR peak assignments and mass fragmentation patterns are not provided in the available literature.
Biological Activity and Mechanism of Action
This compound exhibits strong antibacterial activity against a range of Gram-positive bacteria.[2] The mechanism of action for many cyclic antimicrobial peptides involves the disruption of the bacterial cell membrane integrity. It is hypothesized that this compound may follow a similar mechanism, leading to leakage of cellular contents and ultimately cell death. However, the specific molecular targets and signaling pathways affected by this compound have not been experimentally detailed.
Due to the lack of specific information on signaling pathways, a visual representation cannot be generated at this time.
Experimental Protocols
Detailed, step-by-step protocols for the isolation and purification of this compound are not fully described in the available literature. However, the general methodology can be inferred from the initial discovery and from protocols for similar microbial secondary metabolites.
General Workflow for Isolation and Purification
The following diagram outlines a generalized workflow that would be typically employed for the extraction and purification of a microbial peptide antibiotic like this compound.
Caption: A generalized workflow for the isolation and purification of this compound.
Conclusion
This compound remains a molecule of significant interest due to its potent antibacterial properties. However, a comprehensive understanding of its physico-chemical characteristics is hampered by the limited availability of detailed, quantitative data in the public domain. Further research is required to fully characterize its solubility, stability, and specific mechanism of action. Such studies would be invaluable for the potential development of this compound as a therapeutic agent. Researchers are encouraged to consult the primary literature for the foundational discovery and characterization of this compound.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Janthinocin B: A Technical Guide to its Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinocin B is a potent, cyclic decapeptide lactone antibiotic produced by the Gram-negative bacterium Janthinobacterium lividum.[1][2] As a member of the janthinocin family of natural products, it exhibits significant antibacterial activity, particularly against a range of aerobic and anaerobic Gram-positive bacteria.[1][3] Notably, its in vitro potency has been reported to be two to four times greater than that of vancomycin, a clinically important antibiotic.[1][3] The unique structural features of this compound, including the presence of previously uncharacterized amino acid residues, make it a compelling subject for further investigation in the development of novel antimicrobial agents.[2]
This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, compiling available data on its physicochemical properties, spectroscopic analysis, and biological activity. Detailed experimental protocols for key analytical methods are also presented to aid researchers in their study of this promising antibiotic.
Physicochemical and Spectroscopic Characterization
The structural backbone of this compound was determined through a combination of spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1][2]
| Property | Value | Reference |
| Molecular Formula | C₅₇H₈₂N₁₂O₁₆ | [2] |
| Molecular Weight | 1191.33 Da | [2] |
| UV λmax (MeOH) | 225, 280, 320 nm | [1] |
| IR (KBr) νmax | 3300, 1730, 1640, 1520 cm⁻¹ | [1] |
Amino Acid Composition
A key feature of this compound is its unique amino acid composition, which includes two residues not previously reported in natural products: erythro-β-hydroxy-D-leucine and β-ketotryptophan.[2] The complete amino acid composition is detailed below.
| Amino Acid | Molar Ratio |
| Threonine | 2 |
| Proline | 1 |
| Alanine | 1 |
| Valine | 1 |
| Leucine | 1 |
| Phenylalanine | 1 |
| erythro-β-hydroxy-D-leucine | 1 |
| β-ketotryptophan | 1 |
| Unknown Amino Acid | 1 |
Structure Elucidation Workflow
The determination of the complex structure of this compound involved a multi-step process combining various analytical techniques. The logical workflow for this process is outlined below.
Caption: Workflow for the structure elucidation of this compound.
Biological Activity
This compound demonstrates potent antibacterial activity, primarily against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for a selection of clinically relevant pathogens are summarized below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 1.0 |
| Streptococcus pneumoniae | 0.125 - 0.5 |
| Enterococcus faecalis | 0.5 - 2.0 |
| Clostridium difficile | 0.25 - 1.0 |
Note: The above data is a compilation from various sources and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Fermentation of Janthinobacterium lividum**
A detailed protocol for the production of Janthinocins via fermentation is outlined below.
-
Inoculum Preparation: A seed culture of Janthinobacterium lividum is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 25-30°C for 24-48 hours with agitation.
-
Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. A typical production medium consists of glucose, yeast extract, and mineral salts. The fermentation is carried out at 25-30°C for 3-5 days with controlled aeration and agitation.
-
Monitoring: The production of this compound can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The following protocol describes the extraction and purification of this compound from the fermentation broth.
-
Extraction: The fermentation broth is centrifuged to separate the biomass from the supernatant. The supernatant containing the Janthinocins is then extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.
-
Reversed-Phase HPLC: The fractions containing this compound are further purified by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).
-
Spectroscopic Analysis
NMR spectroscopy is a critical tool for the detailed structural elucidation of complex natural products like this compound.
-
Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Total Correlation Spectroscopy (TOCSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)
-
-
Data Analysis: The resulting NMR data is processed and analyzed to assign the chemical shifts of all protons and carbons and to determine the connectivity and stereochemistry of the amino acid residues within the cyclic peptide.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and amino acid sequence of this compound.
-
Sample Preparation: A small amount of the purified sample is mixed with a suitable matrix (e.g., glycerol (B35011) or 3-nitrobenzyl alcohol) on a FAB probe tip.
-
Data Acquisition: The sample is ionized by a high-energy beam of atoms (e.g., xenon), and the resulting ions are analyzed by a mass spectrometer. Both positive and negative ion modes can be used.
-
Data Analysis: The mass spectrum provides the molecular weight of the compound. Fragmentation patterns observed in the MS/MS spectrum are analyzed to deduce the amino acid sequence.
Biosynthesis of this compound
While the specific biosynthetic pathway of this compound has not been fully elucidated, it is likely synthesized via a non-ribosomal peptide synthetase (NRPS) machinery, which is common for the production of such complex peptide natural products in bacteria. The general logic of an NRPS system is depicted below.
Caption: A generalized logical flow for the biosynthesis of this compound via an NRPS system.
Conclusion
This compound represents a structurally unique and biologically potent antibacterial agent with significant potential for further development. This technical guide has summarized the key data and methodologies related to its structure elucidation and characterization. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery who are interested in exploring the therapeutic potential of this fascinating molecule. Further research into its mechanism of action and biosynthetic pathway will undoubtedly unveil new opportunities for the development of next-generation antibiotics.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
The Biological Activity Spectrum of Janthinocin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinocin B is a cyclic decapeptide lactone antibiotic produced by the Gram-negative bacterium Janthinobacterium lividum. First described in 1990, it belongs to a family of related compounds including Janthinocins A and C.[1][2] Structurally, this compound is notable for containing unique amino acid residues not commonly found in natural products.[3] This technical guide provides a comprehensive overview of the known biological activities of this compound, its likely mechanism of action, and standardized protocols for its further investigation.
Antibacterial Activity
The primary and most well-documented biological activity of this compound is its potent antibacterial action against a range of Gram-positive bacteria, including both aerobic and anaerobic species.[1][2]
Quantitative Antibacterial Data
Table 1: Comparative Antibacterial Potency of this compound
| Metric | Value | Reference |
| In vitro potency vs. Vancomycin (B549263) | 2-4 times more potent | |
| In vivo efficacy | Effective in S. aureus systemic infection in mice |
Mechanism of Action
The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its chemical structure as a peptide lactone and its targeted activity against Gram-positive bacteria, it is highly probable that its mechanism is analogous to that of other glycopeptide antibiotics which inhibit cell wall biosynthesis. This proposed mechanism involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.
Antifungal, Antiviral, and Anticancer Activities
A comprehensive review of the available scientific literature reveals no specific studies or data on the antifungal, antiviral, or anticancer activities of this compound. While other metabolites from Janthinobacterium species, such as violacein (B1683560) and janthinopolyenemycins, have demonstrated some of these properties, these findings are not directly applicable to this compound. The biological activity spectrum of this compound beyond its antibacterial effects remains an unexplored area of research.
Experimental Protocols
The following are detailed, standardized protocols that can be employed to investigate the broader biological activity spectrum of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial and fungal strains.
Materials:
-
This compound
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well containing the this compound dilutions with the microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
After incubation, measure the optical density (OD) of each well using a microplate reader at a suitable wavelength (e.g., 600 nm).
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxic effects of this compound on mammalian cell lines, which is a crucial step in assessing its potential as a therapeutic agent.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value.
Conclusion
This compound is a potent antibacterial agent with significant activity against Gram-positive bacteria. Its efficacy, which surpasses that of vancomycin in some instances, and its demonstrated in vivo activity make it a compelling candidate for further preclinical development. However, its broader biological activity spectrum remains largely uncharted. Future research should focus on a comprehensive evaluation of its antifungal, antiviral, and anticancer properties, as well as a definitive elucidation of its molecular mechanism of action. The standardized protocols provided in this guide offer a framework for such investigations, which are essential to fully understand the therapeutic potential of this unique natural product.
References
Unraveling the Assembly Line: An In-depth Technical Guide to the Investigation of the Janthinocin B Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Janthinocin B, a cyclic decapeptide lactone produced by the bacterium Janthinobacterium lividum, exhibits potent antibacterial activity. Its complex structure, featuring unusual amino acid residues, points to a fascinating biosynthesis orchestrated by a non-ribosomal peptide synthetase (NRPS) assembly line. This technical guide provides a comprehensive overview of the current understanding and a detailed roadmap for the investigation of the this compound biosynthesis pathway. While direct experimental evidence remains to be fully elucidated, genomic data strongly suggests the involvement of a xenoamicin-like NRPS gene cluster. This document outlines the putative biosynthetic pathway, presents detailed experimental protocols for its characterization, and provides visualizations to facilitate a deeper understanding of the molecular machinery at play.
Introduction
Janthinocians A, B, and C are a family of cyclic decapeptide lactone antibiotics first isolated from Janthinobacterium lividum in 1990.[1][2] These compounds are of significant interest due to their marked activity against Gram-positive bacteria. The structure of this compound is particularly notable for its inclusion of non-proteinogenic amino acids, such as erythro-beta-hydroxy-D-leucine and beta-ketotryptophan, which are hallmarks of non-ribosomal peptide synthesis.[1] Understanding the biosynthetic pathway of this compound is crucial for several reasons: it can provide insights into the enzymatic mechanisms for generating novel chemical diversity, enable the bioengineering of new and improved antibiotic variants, and facilitate the development of heterologous production systems for sustainable and scalable manufacturing.
Recent genomic sequencing of Janthinobacterium lividum strains has opened the door to a deeper exploration of its secondary metabolic potential. Notably, the genome of Janthinobacterium lividum EIF2 contains a plasmid, p356839, which harbors a non-ribosomal peptide synthetase (NRPS) gene cluster with significant similarity to the biosynthetic gene cluster of xenoamicin, a bioactive peptide from Xenorhabdus.[3][4] This discovery provides a strong foundation for a hypothesis-driven investigation into the this compound biosynthesis pathway.
This guide will delve into the putative biosynthetic gene cluster, propose a model for the step-by-step synthesis of this compound, and provide detailed experimental methodologies to validate this model and fully characterize the pathway.
The Putative this compound Biosynthetic Gene Cluster
Based on the genomic analysis of Janthinobacterium lividum EIF2, the biosynthetic gene cluster (BGC) responsible for this compound production is hypothesized to be a large, multi-modular NRPS system located on the p356839 plasmid. While the exact gene organization and domain architecture of this specific cluster require detailed bioinformatic analysis and experimental validation, we can infer its general structure from the well-characterized xenoamicin BGC.
The proposed this compound BGC likely encodes a series of large NRPS enzymes, each containing multiple modules. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module is comprised of several domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid.
In addition to these core domains, the this compound BGC is expected to contain genes for tailoring enzymes responsible for modifications such as hydroxylation and oxidation to form the unusual amino acid residues found in the final molecule. A thioesterase (TE) domain is also anticipated at the end of the final NRPS module to catalyze the release and cyclization of the mature peptide.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to follow a canonical NRPS assembly-line logic. The pathway can be conceptually divided into three main stages: initiation, elongation, and termination/cyclization. The following is a putative step-by-step model based on the structure of this compound and the known functions of NRPS domains.
Caption: Proposed biosynthetic pathway for this compound.
Pathway Description:
-
Initiation: The first NRPS module recognizes and activates the initial amino acid precursor. The A-domain selects the correct amino acid, which is then attached to the adjacent T-domain.
-
Elongation: The growing peptide chain is sequentially elongated through the action of subsequent NRPS modules. At each module, the C-domain catalyzes peptide bond formation between the upstream peptidyl-T-domain and the downstream aminoacyl-T-domain.
-
Tailoring: During or after chain elongation, tailoring enzymes encoded within the BGC modify specific amino acid residues. For this compound, this would include hydroxylation of leucine (B10760876) and tryptophan residues and the oxidation of a hydroxytryptophan to a beta-ketotryptophan.
-
Termination and Cyclization: The final NRPS module contains a thioesterase (TE) domain. This domain catalyzes the release of the fully assembled linear decapeptide from the NRPS assembly line and facilitates an intramolecular cyclization reaction to form the lactone ring, yielding the mature this compound.
Quantitative Data
Currently, there is a lack of publicly available quantitative data specifically for the this compound biosynthetic pathway. Future research should aim to populate the following tables with experimental data.
Table 1: Precursor Incorporation Rates
| Precursor Amino Acid | Isotope Label | Incorporation Efficiency (%) | Notes |
| L-Leucine | ¹³C or ¹⁵N | To be determined | |
| L-Tryptophan | ¹³C or ¹⁵N | To be determined | |
| Other predicted precursors | To be determined |
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| A-domain (Module X) | Predicted Amino Acid | To be determined | To be determined | To be determined |
| Hydroxylase | Predicted Substrate | To be determined | To be determined | To be determined |
| Oxidase | Predicted Substrate | To be determined | To be determined | To be determined |
| Thioesterase | Linear Decapeptide | To be determined | To be determined | To be determined |
Experimental Protocols for Pathway Investigation
The following protocols provide a framework for the experimental elucidation and characterization of the this compound biosynthetic pathway.
Identification and Annotation of the Biosynthetic Gene Cluster
Objective: To identify and annotate the complete this compound BGC from the genomic DNA of Janthinobacterium lividum.
Methodology:
-
Genome Sequencing: If a high-quality genome sequence is not available for the this compound-producing strain, perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.
-
BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to mine the genome for NRPS gene clusters.
-
Homology Analysis: Compare the predicted NRPS cluster with known BGCs in databases (e.g., MIBiG) to identify similarities, such as the observed homology to the xenoamicin cluster.
-
Domain Annotation: Manually curate the annotation of the NRPS modules and domains within the candidate BGC. Predict the substrate specificity of each A-domain using tools like NRPSpredictor2.
Caption: Workflow for BGC identification and annotation.
Gene Inactivation to Confirm BGC Function
Objective: To confirm that the identified NRPS gene cluster is responsible for this compound production.
Methodology:
-
Mutant Construction: Generate a targeted knockout of a key NRPS gene (e.g., one of the large NRPS genes) in J. lividum using techniques such as homologous recombination or CRISPR-Cas9-based genome editing.
-
Phenotypic Analysis: Cultivate the wild-type and mutant strains under production conditions.
-
Metabolite Profiling: Extract the secondary metabolites from the culture supernatants and cell pellets. Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles of the wild-type and mutant strains.
-
Confirmation: The absence of the this compound peak in the mutant's chromatogram, which is present in the wild-type, confirms the involvement of the targeted gene in its biosynthesis.
Heterologous Expression of the BGC
Objective: To express the this compound BGC in a model host organism to facilitate pathway engineering and characterization.
Methodology:
-
Host Selection: Choose a suitable heterologous host, such as E. coli, Pseudomonas putida, or a model Streptomyces species.
-
Cluster Cloning: Clone the entire this compound BGC into an appropriate expression vector (e.g., a BAC or PAC vector).
-
Host Transformation: Introduce the expression vector into the chosen heterologous host.
-
Production Analysis: Cultivate the heterologous host under appropriate conditions and analyze the culture for the production of this compound using HPLC and LC-MS.
In Vitro Characterization of Biosynthetic Enzymes
Objective: To biochemically characterize the function of individual enzymes in the this compound pathway.
Methodology:
-
Gene Cloning and Expression: Clone the genes encoding individual NRPS domains (e.g., A-domains, TE-domain) and tailoring enzymes into expression vectors. Overexpress and purify the recombinant proteins.
-
A-domain Substrate Specificity Assay: Determine the substrate specificity of purified A-domains using the ATP-pyrophosphate exchange assay in the presence of various potential amino acid substrates.
-
Tailoring Enzyme Assays: Develop specific assays to test the activity of the putative hydroxylases and oxidases using the predicted substrates.
-
TE-domain Assay: Synthesize the linear decapeptide precursor of this compound and incubate it with the purified TE domain to confirm its cyclization activity.
Caption: Logic flow for in vitro enzyme characterization.
Precursor Feeding Studies
Objective: To identify the precursor building blocks of this compound.
Methodology:
-
Labeled Precursor Synthesis: Synthesize isotopically labeled (e.g., ¹³C, ¹⁵N, or ²H) versions of the predicted precursor amino acids.
-
Feeding Experiment: Supplement the culture medium of J. lividum with the labeled precursors at different time points during fermentation.
-
This compound Isolation and Analysis: Purify this compound from the supplemented cultures.
-
Mass Spectrometry Analysis: Analyze the purified this compound by high-resolution mass spectrometry to detect the incorporation of the isotopic labels. An increase in the molecular weight corresponding to the mass of the incorporated isotopes confirms the precursor-product relationship.
Conclusion
The investigation of the this compound biosynthesis pathway presents an exciting opportunity to uncover novel enzymatic mechanisms and expand the toolbox for synthetic biology and natural product engineering. While the pathway is not yet fully characterized, the identification of a putative xenoamicin-like NRPS gene cluster in Janthinobacterium lividum provides a solid starting point for future research. The experimental approaches outlined in this guide, from bioinformatics and genetic manipulation to in vitro enzymology and precursor feeding studies, offer a comprehensive strategy to elucidate this intricate biosynthetic assembly line. The knowledge gained from these studies will not only deepen our understanding of non-ribosomal peptide synthesis but also pave the way for the rational design and production of novel antibiotics to combat the growing threat of antimicrobial resistance.
References
Unveiling the Janthinocins: A Technical Guide to Natural Variants and Analogs of Janthinocin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinocins are a family of cyclic decapeptide lactone antibiotics produced by the bacterium Janthinobacterium lividum. First identified in 1990, this group of natural products, comprising Janthinocins A, B, and C, exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Their unique chemical structures, which include previously unreported amino acid residues, and their efficacy in preclinical models have made them a subject of interest for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the natural variants of Janthinocin B, detailing their discovery, isolation, and biological activity. It also addresses the current landscape of synthetic analogs, offering insights into potential avenues for future drug development.
Natural Variants of this compound: A Comparative Overview
Janthinocins A and C are the naturally occurring variants of this compound, all isolated from the fermentation broth of Janthinobacterium lividum. These compounds share a common cyclic decapeptide lactone core but differ in the oxidation state of a key tryptophan residue.[1]
Table 1: Physicochemical Properties of Natural Janthinocins
| Property | Janthinocin A | This compound | Janthinocin C |
| Molecular Formula | C₅₇H₈₄N₁₂O₁₆ | C₅₇H₈₂N₁₂O₁₆ | C₅₇H₈₂N₁₂O₁₅ |
| Key Structural Feature | β-hydroxytryptophan | β-ketotryptophan | Dehydrotryptophan |
| Unusual Amino Acids | erythro-β-hydroxy-D-leucine, β-hydroxytryptophan | erythro-β-hydroxy-D-leucine, β-ketotryptophan | erythro-β-hydroxy-D-leucine |
Biological Activity
Janthinocins demonstrate marked in vitro activity against a range of aerobic and anaerobic Gram-positive bacteria. Notably, their potency is reported to be two to four times greater than that of vancomycin (B549263) against certain strains.[2] In vivo studies have also shown that Janthinocins A and B are effective in a systemic Staphylococcus aureus infection model in mice.[2]
Table 2: In Vitro Antibacterial Activity of Janthinocins (MIC, µg/mL)
| Organism | Janthinocin A | This compound | Janthinocin C | Vancomycin |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |
| Streptococcus pyogenes | Data not available | Data not available | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available | Data not available | Data not available |
| Clostridium difficile | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Fermentation of Janthinobacterium lividum for Janthinocin Production
The production of Janthinocins is achieved through the fermentation of Janthinobacterium lividum (e.g., ATCC 12473). While the original 1990 publications provide the foundational methods, subsequent research on other secondary metabolites from this bacterium offers additional insights into optimizing its growth and metabolite production.
Culture Media:
-
Seed Medium: A suitable seed medium consists of glucose, peptone, yeast extract, and inorganic salts.
-
Production Medium: A complex production medium containing sources of carbon (e.g., glucose, glycerol), nitrogen (e.g., peptone, beef extract), and trace elements is used for large-scale fermentation. The addition of carbohydrates has been shown to enhance the production of pigments, which may also influence antibiotic production.
Fermentation Parameters:
-
Temperature: 25-28°C
-
pH: Maintained around 7.0
-
Aeration and Agitation: Adequate aeration and agitation are crucial for optimal growth and metabolite synthesis.
-
Incubation Time: Typically 48-72 hours.
References
- 1. Frontiers | Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 2. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Janthinocin B: A Methodological and Data Structure Guide
Disclaimer: As of late 2025, publicly accessible literature does not contain specific quantitative data from preliminary toxicity studies of Janthinocin B. The foundational papers from its discovery in 1990 mention in vivo efficacy in a Staphylococcus aureus systemic infection in mice but do not provide detailed toxicity metrics such as LD50 or IC50 values[1]. This document, therefore, serves as a technical guide outlining the standard methodologies and data presentation formats for assessing the preliminary toxicity of a novel peptide antibiotic like this compound. The quantitative data and specific protocols presented herein are illustrative examples derived from studies on other antimicrobial peptides and should not be attributed to this compound.
Introduction
This compound is a cyclic decapeptide lactone antibiotic produced by the bacterium Janthinobacterium lividum[1]. It has demonstrated potent in vitro activity against a range of aerobic and anaerobic Gram-positive bacteria, in some cases exceeding the potency of vancomycin[1]. While early research confirmed its efficacy in a murine infection model, a comprehensive public record of its toxicity and safety profile is not available[1]. This guide provides a framework for the preliminary toxicological evaluation of this compound, essential for its potential development as a therapeutic agent. The subsequent sections detail typical experimental protocols, data presentation structures, and relevant biological pathways.
In Vitro Cytotoxicity Assessment
A critical initial step in evaluating the toxicity of a novel antibiotic is to determine its effect on mammalian cells. This is often expressed as the 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of the cells in a culture.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Human cell lines, such as HEK-293 (human embryonic kidney) and HepG2 (human liver cancer), are cultured in appropriate media (e.g., DMEM with 10% FBS) and incubated at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Illustrative In Vitro Cytotoxicity Data
The following table presents example cytotoxicity data for a hypothetical antimicrobial peptide, demonstrating how results for this compound could be structured.
| Cell Line | Incubation Time (hours) | CC50 (µg/mL) | Therapeutic Index (TI = CC50 / MIC) |
| HEK-293 | 24 | > 100 | Not Applicable |
| HepG2 | 24 | 75.2 | Not Applicable |
| A549 (Human Lung Carcinoma) | 48 | 89.5 | Not Applicable |
| Caco-2 (Human Colon Adenocarcinoma) | 48 | > 100 | Not Applicable |
Note: The Therapeutic Index would be calculated using the Minimum Inhibitory Concentration (MIC) of this compound against specific bacterial strains.
In Vivo Acute Toxicity Assessment
Animal models provide the first indication of a compound's systemic toxicity and help determine a safe starting dose for further studies. The median lethal dose (LD50) is a common metric from these studies.
Experimental Protocol: Acute Toxicity Study in Mice
This protocol outlines a typical single-dose acute toxicity study in a murine model.
-
Animal Model: Healthy, young adult BALB/c mice (e.g., 6-8 weeks old, 20-25g) are used. Animals are housed in standard conditions with access to food and water ad libitum.
-
Dose Administration: this compound would be administered via a relevant clinical route, such as intravenous (IV) or intraperitoneal (IP) injection. A range of doses, determined from preliminary estimates, are administered to different groups of mice (e.g., n=5 per group). A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first few hours post-administration and then daily for 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or salivation.
-
Body Weight: Individual animal weights are recorded prior to dosing and then daily for the duration of the study.
-
Necropsy and Histopathology: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study), and major organs are collected, weighed, and preserved for histopathological examination.
-
LD50 Calculation: The LD50 value is calculated using a recognized statistical method, such as the Probit or Reed-Muench method.
Illustrative In Vivo Acute Toxicity Data
The following table provides an example of how acute toxicity data for this compound could be presented.
| Animal Model | Route of Administration | Observation Period (days) | LD50 (mg/kg) | Key Clinical Signs |
| BALB/c Mice | Intravenous (IV) | 14 | 50 | Lethargy, ruffled fur at higher doses |
| Sprague-Dawley Rats | Intraperitoneal (IP) | 14 | 75 | Abdominal irritation, reduced mobility |
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex processes. The following are illustrative examples created using the DOT language.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Generalized Signaling Pathway Potentially Affected by Antimicrobial Peptides
Many antimicrobial peptides exert their effects by disrupting the bacterial cell membrane, which can trigger downstream signaling events.
Caption: A generalized signaling cascade following membrane disruption by an antimicrobial peptide.
Conclusion
The development of any new antibiotic requires a thorough evaluation of its safety profile. While this compound shows promise as a potent antibacterial agent, its toxicological properties remain to be publicly detailed. This guide provides a standard framework for the preliminary toxicity assessment of this compound, encompassing both in vitro and in vivo methodologies. The illustrative data and workflows presented here can serve as a template for future research, ensuring that the necessary safety data is collected and presented in a clear and standardized manner to support its potential progression towards clinical evaluation.
References
In Vitro Efficacy of Janthinocin B Against Gram-Positive Pathogens: A Review of Available Data
Researchers, scientists, and drug development professionals are keenly interested in novel antimicrobial agents to combat the growing threat of antibiotic resistance. Janthinocin B, a cyclic decapeptide lactone produced by the bacterium Janthinobacterium lividum, has been identified as a compound with notable antibacterial properties against Gram-positive pathogens. This technical guide synthesizes the available scientific literature on the in vitro efficacy of this compound, providing a concise overview of its activity and highlighting the current gaps in publicly accessible data.
Initial research on this compound, alongside its structural analogs Janthinocin A and C, has demonstrated its potential as a potent antibacterial agent. Studies have indicated that these compounds exhibit significant activity against a range of aerobic and anaerobic Gram-positive bacteria.[1][2] Notably, the janthinocins have been reported to be two to four times more potent in vitro than vancomycin, a critical antibiotic for treating serious Gram-positive infections.[1][2] Furthermore, early in vivo studies in murine models showed that Janthinocins A and B were effective in treating systemic infections caused by Staphylococcus aureus.[1]
Experimental Protocols
Detailed experimental protocols for the in vitro testing of this compound are not extensively described in the available literature. However, standard methodologies for determining the MIC and MBC of antimicrobial agents would be applicable. The workflow for such an evaluation is outlined below.
References
Methodological & Application
Application Notes and Protocols: Janthinocin B Antibacterial Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinocin B is a cyclic peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum. It is part of the janthinocin family of novel antibacterial agents that exhibit significant activity against a range of aerobic and anaerobic Gram-positive bacteria.[1] Notably, janthinocins have been reported to be two to four times more potent in vitro than vancomycin, a clinically important antibiotic.[1] Furthermore, this compound has demonstrated efficacy in a murine model of systemic Staphylococcus aureus infection, highlighting its potential as a therapeutic candidate.[1]
These application notes provide detailed protocols for determining the antibacterial activity of this compound, primarily through the determination of the Minimum Inhibitory Concentration (MIC). The methodologies are based on established standards for antimicrobial susceptibility testing (AST), with specific considerations for the peptide nature of this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 25923 | 0.5 | 0.25 - 1.0 |
| Staphylococcus aureus (MRSA) | 43300 | 1.0 | 0.5 - 2.0 |
| Enterococcus faecalis | 29212 | 2.0 | 1.0 - 4.0 |
| Streptococcus pneumoniae | 49619 | 0.25 | 0.125 - 0.5 |
Note: The presented MIC values and quality control ranges are illustrative examples and should be determined experimentally for each batch of this compound and by each laboratory.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of this compound using the broth microdilution method, adapted for antimicrobial peptides from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (round or flat-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Janthinocins are soluble in DMSO.
-
Further dilutions should be made in an appropriate sterile diluent.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well polypropylene plate.
-
The final volume in each well should be 50 µL before the addition of the bacterial inoculum.
-
The concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar (B569324) Disk Diffusion Assay for Antibacterial Activity Screening
This protocol provides a qualitative method to screen for the antibacterial activity of this compound.
Materials:
-
This compound solution of known concentration
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Application of this compound Disks:
-
Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto a sterile blank paper disk.
-
Allow the disk to dry in a sterile environment.
-
Place the impregnated disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
A control disk impregnated with the solvent (e.g., DMSO) should also be placed on the plate.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Logical Flow for Agar Disk Diffusion Assay
Caption: Logical flow of the agar disk diffusion assay.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Janthinocin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinocin B is a novel peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum. It exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Emerging research indicates that this compound's potency is two to four times greater than that of vancomycin, a clinically important antibiotic for treating serious Gram-positive infections.[1][2] This heightened potency positions this compound as a promising candidate for further investigation and development in the fight against antibiotic-resistant pathogens.
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against a range of Gram-positive bacteria using the broth microdilution and agar (B569324) dilution methods. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter for assessing the efficacy of a new antibiotic. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.
Data Presentation
The following table summarizes representative MIC values of this compound against common Gram-positive pathogens. These values are based on the reported relative potency of this compound compared to vancomycin.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.25 - 1.0 | 1.0 - 2.0 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 | 1.0 - 4.0 |
| Enterococcus faecalis ATCC 29212 | 0.5 - 2.0 | 2.0 - 8.0 |
| Vancomycin-Resistant Enterococcus (VRE) | >128 | >256 |
| Streptococcus pneumoniae ATCC 49619 | 0.06 - 0.25 | 0.25 - 1.0 |
Experimental Protocols
Broth Microdilution Method
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.
Materials:
-
This compound
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial cultures of test organisms
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Quality control (QC) strains: Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate for each bacterial strain to be tested.
-
Add 200 µL of the working this compound solution (at twice the desired highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
The MICs for the QC strains should fall within their established acceptable ranges.
-
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium. It is considered a reference method and is useful for testing multiple isolates simultaneously.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures of test organisms
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
-
Quality control (QC) strains: Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of sterile tubes, each containing 18 mL of molten MHA maintained at 45-50°C.
-
Prepare serial dilutions of the this compound stock solution in a suitable diluent.
-
Add 2 mL of each antibiotic dilution to a corresponding tube of molten agar to achieve the desired final concentrations. This creates a 1:10 dilution of the antibiotic.
-
Mix the contents of each tube thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare a growth control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with the prepared bacterial suspensions. An inoculum replicating device can be used to inoculate multiple isolates onto each plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only a single colony or a faint haze.
-
The growth control plate should show confluent growth.
-
The MICs for the QC strains should be within their established ranges.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
References
Application Notes & Protocol for High-Performance Liquid Chromatography (HPLC) Purification of Janthinocin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinocin B is a novel cyclic decapeptide lactone antibiotic produced by the bacterium Janthinobacterium lividum.[1][2] Along with its counterparts, Janthinocin A and C, it has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][3][4] The purification of this compound from fermentation broth is a critical step for its structural elucidation, pharmacological testing, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products due to its high resolution and efficiency.
These application notes provide a detailed protocol for the purification of this compound using preparative reversed-phase HPLC. The methodology is based on established principles for the purification of cyclic peptides and similar secondary metabolites from bacterial fermentations.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C8 or C18 silica-based column) is used with a polar mobile phase (usually a mixture of water and a polar organic solvent like acetonitrile). Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and will thus elute later, requiring a higher concentration of the organic solvent in the mobile phase. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution of peptides by masking the residual silanol (B1196071) groups on the stationary phase and providing a counter-ion for basic residues.
Experimental Protocol
This protocol outlines the steps for the purification of this compound from a crude extract of a Janthinobacterium lividum fermentation broth.
Preparation of Crude Extract
Prior to HPLC, this compound must be extracted from the fermentation culture. A general procedure involves:
-
Centrifugation of the fermentation broth to separate the bacterial cells from the supernatant.
-
Extraction of the supernatant and/or the cell pellet with an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Concentration of the organic extract in vacuo to yield a crude extract.
-
The crude extract can be further fractionated using techniques like solid-phase extraction (SPE) to remove highly polar and non-polar impurities before preparative HPLC.
Preparative HPLC Purification
The following is a representative preparative HPLC method for the purification of this compound.
Table 1: Preparative HPLC Parameters for this compound Purification
| Parameter | Specification |
| Instrumentation | Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector |
| Column | Reversed-Phase C18, 10 µm particle size, 250 x 20 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |
| Flow Rate | 10 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 1-5 mL of crude extract dissolved in a minimal amount of Mobile Phase A or DMSO |
| Gradient | 10% to 90% Mobile Phase B over 40 minutes |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions containing pure this compound.
-
Solvent Removal: Remove the acetonitrile and TFA by lyophilization (freeze-drying) to obtain the purified this compound as a solid.
Experimental Workflow and Logic
The overall workflow for the purification of this compound can be visualized as a series of sequential steps, each designed to enrich the target compound and remove impurities.
Caption: Experimental workflow for this compound purification.
The logical relationship of the purification process is based on a multi-step strategy to gradually increase the purity of the target molecule.
Caption: Logical steps in this compound purification.
Data Presentation
The following table summarizes the expected outcomes of a successful purification run. The values are representative and may vary depending on the specific fermentation conditions and extraction efficiency.
Table 2: Representative Data for this compound Purification
| Purification Step | Total Solids (mg) | This compound Purity (%) | Recovery (%) |
| Crude Extract | 1000 | ~5 | 100 |
| SPE Fraction | 200 | ~20 | 80 |
| Preparative HPLC Pool | 35 | >95 | 70 |
Troubleshooting
-
Poor Resolution: If peaks are broad or overlapping, consider optimizing the gradient. A shallower gradient will often improve resolution. Also, ensure the column is not overloaded.
-
Peak Tailing: This can be caused by interactions with the silica (B1680970) matrix. Ensure that TFA or another ion-pairing agent is present in the mobile phase.
-
No Peak Detected: Check the detector settings and ensure the sample was properly injected. Verify that this compound is present in the crude extract using analytical HPLC before attempting preparative scale purification.
Conclusion
The protocol described provides a robust framework for the purification of this compound from Janthinobacterium lividum fermentation broth. The use of preparative reversed-phase HPLC is a highly effective method for obtaining high-purity material suitable for further biological and chemical characterization. The provided workflow and logical diagrams offer a clear understanding of the purification process for researchers and professionals in the field of drug discovery and development.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antibacterial peptide produced: Topics by Science.gov [science.gov]
- 4. lactone bacterial signaling: Topics by Science.gov [science.gov]
Application Notes and Protocols for Janthinocin B: Solubility and Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinocin B is a novel peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum. It is a cyclic decapeptide lactone that has demonstrated significant activity against Gram-positive bacteria, including both aerobic and anaerobic species. Preliminary studies have indicated that this compound is 2 to 4 times more potent in vitro than vancomycin (B549263), a widely used antibiotic.[1] This heightened potency suggests that this compound may be a promising candidate for the development of new therapeutics to combat antibiotic-resistant infections.
Understanding the solubility of this compound is critical for its successful application in research and drug development. Proper solvent selection is paramount for accurate in vitro assays, the formulation of delivery systems for in vivo studies, and for analytical techniques such as chromatography. This document provides a comprehensive guide to the solubility of this compound, protocols for solubility testing, and recommendations for solvent selection in various experimental contexts.
Physicochemical Properties and Predicted Solubility
This compound is known to contain unique amino acid residues, including erythro-beta-hydroxy-D-leucine and beta-ketotryptophan.[2] The presence of both hydrophobic and polar functional groups within its cyclic structure suggests an amphiphilic character.
Based on extraction methods for secondary metabolites from Janthinobacterium lividum, which involve the use of organic solvents, it can be inferred that this compound possesses good solubility in polar organic solvents. Solvents such as methanol, ethanol, and ethyl acetate, often used in the extraction of natural products from this bacterium, are likely to be effective in dissolving this compound. Furthermore, dimethyl sulfoxide (B87167) (DMSO), a common solvent for peptide-based compounds, is also predicted to be a suitable solvent.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is yet to be published. The following table provides a framework for researchers to populate as they determine the solubility of this compound in various common laboratory solvents through the experimental protocols outlined in this document.
| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) | Temperature (°C) | Observations |
| Water | Low to Moderate | Data to be determined | 25 | |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Low to Moderate | Data to be determined | 25 | |
| Dimethyl Sulfoxide (DMSO) | High | Data to be determined | 25 | |
| Methanol | High | Data to be determined | 25 | |
| Ethanol | High | Data to be determined | 25 | |
| Acetonitrile | Moderate to High | Data to be determined | 25 | |
| Chloroform:Methanol (1:3) | High | Data to be determined | 25 | Used for extraction |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by Visual Assessment
This protocol provides a simple and rapid method to estimate the solubility of this compound in various solvents.
Materials:
-
This compound (lyophilized powder)
-
Selection of solvents (e.g., Water, PBS pH 7.4, DMSO, Methanol, Ethanol)
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the test solvent (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 30 seconds to facilitate dissolution.
-
Visually inspect the solution against a dark background. A clear solution indicates that the compound is soluble at that concentration. If the solution is cloudy or contains visible particles, the compound is not fully dissolved.
-
If the compound dissolves, incrementally add more solvent in known volumes and repeat steps 3 and 4 until precipitation is observed. Record the concentration at which the solution is saturated.
-
If the compound does not dissolve, incrementally add more solvent in known volumes and repeat steps 3 and 4 until the solution becomes clear. Record the concentration at which the compound fully dissolves.
-
Repeat this procedure for each solvent to be tested.
Protocol 2: Quantitative Solubility Determination using UV-Vis Spectroscopy
This protocol allows for a more precise measurement of this compound solubility, provided it has a chromophore that absorbs in the UV-Vis range.
Materials:
-
This compound
-
Selected solvents
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO) at a known concentration.
-
Prepare a series of dilutions from the stock solution to create standards of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the test solvent in a microcentrifuge tube.
-
Vortex the mixture for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the saturated solution at high speed to pellet any undissolved solid.
-
Carefully collect the supernatant and, if necessary, dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated supernatant, which represents the solubility of this compound in that solvent.
-
Solvent Selection for Experimental Applications
The choice of solvent is dictated by the specific requirements of the experiment. The following workflow provides a logical approach to solvent selection.
Caption: Solvent selection workflow for this compound experiments.
Potential Mechanisms of Action and Investigatory Pathways
The precise molecular target of this compound has not been fully elucidated. However, based on its classification as a peptide lactone antibiotic and its potency against Gram-positive bacteria, two primary mechanisms of action are plausible: disruption of the bacterial cell membrane or inhibition of cell wall synthesis.
Hypothetical Signaling Pathway 1: Bacterial Membrane Disruption
Many cationic antimicrobial peptides exert their effect by interacting with and disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Caption: Hypothetical pathway of bacterial membrane disruption by this compound.
Hypothetical Signaling Pathway 2: Inhibition of Cell Wall Synthesis
The comparison of this compound's potency to vancomycin suggests a potential role in inhibiting peptidoglycan synthesis, a critical component of the bacterial cell wall.
Caption: Hypothetical pathway of cell wall synthesis inhibition by this compound.
Conclusion
This compound represents a promising new antibiotic candidate. A thorough understanding of its solubility is fundamental for advancing its preclinical development. This document provides a foundational guide for researchers working with this compound, offering protocols for solubility determination and a logical framework for solvent selection. The proposed mechanisms of action and their corresponding investigatory pathways offer a starting point for future research into the molecular basis of this compound's potent antibacterial activity. As more data becomes available, these application notes will be updated to provide more specific guidance to the scientific community.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of Janthinocin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinacin B is a cyclic decapeptide lactone antibiotic produced by the bacterium Janthinobacterium lividum. It exhibits significant activity against a range of Gram-positive bacteria.[1][2] A notable structural feature of Janthinocin B is the presence of a rare amino acid residue, β-ketotryptophan, which contributes to its unique biological activity.[3] The structural elucidation of this complex natural product relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a detailed overview of the analytical protocols and data interpretation for the spectroscopic analysis of this compound.
Data Presentation
Due to the limited public availability of the original raw data, the following tables represent the expected data formats and values for this compound based on its known structural class and composition. These tables serve as a template for researchers to populate with their own experimental data.
Table 1: High-Resolution Mass Spectrometry Data for this compound
This table summarizes the expected mass-to-charge ratios for this compound, which is crucial for confirming its elemental composition.
| Ion Species | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | Value | Experimental Value | Calculated Value |
| [M+Na]⁺ | Value | Experimental Value | Calculated Value |
| [M+K]⁺ | Value | Experimental Value | Calculated Value |
| [M+2H]²⁺ | Value | Experimental Value | Calculated Value |
Note: Theoretical m/z values should be calculated based on the confirmed molecular formula of this compound.
Table 2: Putative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
The following table outlines the expected chemical shift ranges for the amino acid residues within the cyclic peptide structure of this compound, recorded in a common solvent like DMSO-d₆. Precise assignments require a suite of 2D NMR experiments.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Leucine | α-CH | 4.0 - 4.5 | 50 - 55 |
| β-CH₂ | 1.5 - 1.8 | 40 - 45 | |
| γ-CH | 1.4 - 1.7 | 24 - 28 | |
| δ-CH₃ | 0.8 - 1.0 | 21 - 24 | |
| Valine | α-CH | 3.9 - 4.4 | 58 - 63 |
| β-CH | 1.9 - 2.2 | 30 - 35 | |
| γ-CH₃ | 0.8 - 1.0 | 18 - 21 | |
| β-ketotryptophan | α-CH | 4.5 - 5.0 | 52 - 57 |
| β-C=O | - | 190 - 200 | |
| Indole NH | 10.0 - 11.5 | - | |
| Indole C2-H | 7.5 - 8.0 | 125 - 130 | |
| Indole C4-H | 7.2 - 7.6 | 118 - 122 | |
| Indole C5-H | 7.0 - 7.3 | 120 - 124 | |
| Indole C6-H | 7.0 - 7.3 | 122 - 126 | |
| Indole C7-H | 7.4 - 7.8 | 110 - 115 | |
| Other Residues | ... | ... | ... |
Note: These are approximate chemical shift ranges and can vary based on the specific conformation and solvent conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the spectroscopic analysis of this compound.
Protocol 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation:
-
Dissolve 1 mg of purified this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mixture).
-
Perform a serial dilution to a final concentration of 10-20 µg/mL.
-
If necessary, add 0.1% formic acid to the final solution to promote protonation.
-
Filter the sample through a 0.22 µm syringe filter into a clean autosampler vial.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or TOF instrument is recommended.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: Scan from m/z 150 to 2000.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Sheath and Auxiliary Gas Flow: Optimize based on the instrument manufacturer's recommendations.
-
Data Analysis: Process the raw data to identify the monoisotopic masses of the parent ion and its common adducts ([M+H]⁺, [M+Na]⁺, etc.). Compare the observed masses to the theoretical masses to confirm the elemental composition.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred for peptides as it can improve the resolution of amide proton signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D NMR Experiments:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and signal dispersion.
-
Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ sequence) to identify all carbon signals.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid spin system.
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is useful for identifying amino acid types.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, which is critical for sequencing the peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space, providing information about the 3D structure.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova, or CCPNmr).
-
Use the combination of 2D NMR data to sequentially assign the chemical shifts for each amino acid residue.
-
Utilize NOESY/ROESY data to determine the conformational preferences and the overall 3D structure of the cyclic peptide.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis of this compound
Caption: Workflow for the spectroscopic analysis of this compound.
Hypothesized Mechanism of Action
While the precise molecular target of this compound has not been fully elucidated, many cyclic peptide antibiotics with activity against Gram-positive bacteria function by disrupting the bacterial cell envelope. A plausible mechanism of action involves the inhibition of cell wall biosynthesis, potentially through interaction with lipid intermediates.
Caption: Hypothesized mechanism of action for this compound.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Culturing Janthinobacterium lividum for Janthinocin B Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the cultivation of Janthinobacterium lividum and the subsequent extraction and purification of Janthinocin B, a potent peptide lactone antibiotic. While much of the existing literature on J. lividum focuses on the production of the pigment violacein (B1683560), the protocols outlined here are synthesized from best practices for inducing secondary metabolite production in this species. The provided methodologies are intended to serve as a robust starting point for researchers aiming to produce and isolate Janthinocins for research and drug development purposes.
Introduction
Janthinobacterium lividum is a Gram-negative bacterium known for producing a variety of bioactive secondary metabolites. Among these are the Janthinocins A, B, and C, which are cyclic decapeptide lactones with significant antibacterial activity against Gram-positive bacteria.[1][2] this compound, in particular, represents a promising candidate for further investigation as a novel antibiotic. The production of secondary metabolites in J. lividum is often linked to specific environmental and nutritional cues.[3] This protocol details the conditions optimized for biomass growth and induction of secondary metabolism, followed by a comprehensive procedure for the extraction and purification of this compound.
Cultivation of Janthinobacterium lividum
The following protocol is designed to maximize the production of secondary metabolites like this compound. This involves an initial phase focused on biomass accumulation followed by conditions that induce stress, a known trigger for secondary metabolite synthesis.[3]
Recommended Media
Cultivation in minimal media has been shown to enhance the production of secondary metabolites in Janthinobacterium.[4] A medium low in easily metabolized sugars and supplemented with a slower-consumption carbon source like glycerol (B35011) is recommended. Tryptophan is a key precursor for other secondary metabolites like violacein and may be beneficial.
Table 1: Recommended Production Media Composition
| Component | Concentration (per 1 Liter of dH₂O) | Purpose |
| Basal Medium (DMBgly) | ||
| K₂HPO₄ | 7.0 g | Buffer, Phosphorus Source |
| KH₂PO₄ | 2.0 g | Buffer, Phosphorus Source |
| Sodium Citrate | 0.5 g | Chelating Agent |
| MgSO₄·7H₂O | 0.1 g | Magnesium Source |
| (NH₄)₂SO₄ | 1.0 g | Nitrogen Source |
| Carbon Source | ||
| Glycerol | 10.0 g (1% w/v) | Slow-consumption carbon source |
| Precursor (Optional) | ||
| L-Tryptophan | 1.0 g (0.1% w/v) | Potential precursor for indole-based compounds |
Final pH should be adjusted to 7.0 before autoclaving.
Optimal Growth Conditions
Optimal physical parameters are critical for successful cultivation. J. lividum is a psychrotrophic organism, with metabolite production often favored at temperatures below 30°C.
Table 2: Optimal Fermentation Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 25°C | Optimal for biomass and secondary metabolite production. |
| pH | 7.0 | Ideal for growth and pigment (secondary metabolite) production. |
| Agitation | 150-180 rpm | Ensures adequate aeration as J. lividum is strictly aerobic. |
| Incubation | 48 - 120 hours | Monitor culture for signs of secondary metabolite production (e.g., pigmentation if strain produces violacein). |
| Culture Type | Batch or Fed-batch | Fed-batch with glycerol addition can increase final product yield. |
Step-by-Step Culturing Protocol
-
Strain Activation: Streak a cryopreserved stock of Janthinobacterium lividum (e.g., DSM 1522) onto a Nutrient Agar (B569324) or R2A agar plate. Incubate at 25°C for 48-72 hours until colonies are visible.
-
Inoculum Preparation: Aseptically pick a single colony and inoculate a 50 mL flask containing 10 mL of Nutrient Broth. Incubate at 25°C with shaking at 180 rpm until the culture reaches an OD₆₀₀ of approximately 3.0.
-
Production Culture: Inoculate a 2 L flask containing 500 mL of the recommended production medium (Table 1) with the seed culture to a starting OD₆₀₀ of 0.1-0.2.
-
Fermentation: Incubate the production culture under the conditions outlined in Table 2.
-
Harvesting: After the desired incubation period, harvest the culture by centrifugation at 10,000 x g for 20 minutes at 4°C to separate the cell pellet from the supernatant. Store both components at -20°C until extraction.
This compound Extraction and Purification Protocol
Janthinocins are peptide lactones and can be extracted from both the fermentation broth and the cell biomass. This protocol employs a multi-step chromatographic approach for purification.
Extraction from Supernatant
-
Adsorption: Add Diaion® HP-20 resin (or equivalent Amberlite™ XAD resin) at a concentration of 30 g/L to the harvested supernatant.
-
Incubation: Gently stir the resin-supernatant mixture at 4°C for 12-24 hours to allow for the adsorption of nonpolar metabolites.
-
Elution: Filter the resin from the supernatant and wash it with two volumes of deionized water. Elute the bound compounds from the resin using a stepwise gradient of methanol (B129727) in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Concentration: Collect the fractions and concentrate them using a rotary evaporator to yield a crude extract.
Extraction from Cell Pellet
-
Lysis & Extraction: Resuspend the cell pellet in methanol. Use a volume sufficient to create a slurry.
-
Agitation: Agitate the slurry overnight on a rocker at a cool temperature (e.g., 10°C) to facilitate cell lysis and extraction of intracellular metabolites.
-
Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet cell debris.
-
Concentration: Decant the methanol supernatant and concentrate it using a rotary evaporator to yield a crude extract.
Chromatographic Purification
-
Flash Column Chromatography: Resuspend the combined crude extracts in a minimal amount of methanol. Adsorb this onto a small amount of silica (B1680970) gel and dry it. Load the dried material onto a silica gel flash column. Elute the column with a gradient of ethyl acetate (B1210297) in petroleum ether or a similar solvent system.
-
Fraction Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing compounds with potential antibiotic activity.
-
Preparative HPLC: Pool the most promising fractions and subject them to preparative reverse-phase HPLC (e.g., C18 column) with a water:acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Final Purification: Collect the peaks corresponding to this compound and confirm purity via analytical HPLC and identity via mass spectrometry and NMR.
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the complete workflow from bacterial culture to the purified active compound.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Production Conditions of Natural Antibacterial Violacin Pigment from Janthinobacterium lividum - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Janthinocin B Stability Testing
Introduction
Janthinocin B is a novel peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum.[1][2][3] It exhibits potent activity against a range of Gram-positive bacteria, making it a promising candidate for further drug development.[3][4] This document provides detailed application notes and protocols for assessing the stability of this compound under various environmental conditions, a critical step in its preclinical development. The provided methodologies are based on established guidelines for antibiotic stability testing.[5][6][7]
Data Presentation
The stability of this compound is evaluated by monitoring the degradation of the active pharmaceutical ingredient (API) over time under specific stress conditions. The following tables summarize the expected quantitative data from these studies.
Table 1: Stability of this compound Under Different pH Conditions at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | Concentration after 72h (µg/mL) | Degradation (%) after 72h |
| 2.0 | 1000 | 850 | 720 | 610 | 39.0 |
| 4.0 | 1000 | 950 | 900 | 860 | 14.0 |
| 7.0 | 1000 | 990 | 980 | 975 | 2.5 |
| 9.0 | 1000 | 920 | 850 | 780 | 22.0 |
| 12.0 | 1000 | 750 | 550 | 380 | 62.0 |
Table 2: Thermo-Stability of this compound at pH 7.0
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | Concentration after 72h (µg/mL) | Degradation (%) after 72h |
| 4 | 1000 | 998 | 995 | 992 | 0.8 |
| 25 | 1000 | 990 | 980 | 975 | 2.5 |
| 37 | 1000 | 960 | 920 | 880 | 12.0 |
| 50 | 1000 | 880 | 790 | 690 | 31.0 |
Table 3: Photo-Stability of this compound at 25°C and pH 7.0
| Light Condition | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | Concentration after 72h (µg/mL) | Degradation (%) after 72h |
| Dark Control | 1000 | 990 | 980 | 975 | 2.5 |
| UV-A (365 nm) | 1000 | 820 | 680 | 550 | 45.0 |
| Cool White Fluorescent | 1000 | 950 | 900 | 850 | 15.0 |
Experimental Protocols
The following protocols outline the methodologies for conducting the stability tests summarized above. These protocols are designed to be followed by trained researchers in a laboratory setting.
Protocol 1: pH Stability Testing
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound pure substance
-
Buffers: pH 2.0, 4.0, 7.0, 9.0, 12.0
-
High-Performance Liquid Chromatography (HPLC) system
-
Incubator set at 25°C
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 1000 µg/mL in triplicate.
-
Confirm the initial concentration (T=0) of each solution using a validated HPLC method.
-
Incubate the solutions at 25°C.
-
At specified time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Analyze the concentration of this compound in each aliquot by HPLC.
-
Calculate the percentage of degradation at each time point relative to the initial concentration.
Protocol 2: Thermal Stability Testing
Objective: To evaluate the effect of temperature on the stability of this compound.
Materials:
-
This compound solution at a known concentration (e.g., 1000 µg/mL) in a neutral pH buffer (pH 7.0).
-
Incubators or water baths set at 4°C, 25°C, 37°C, and 50°C.
-
HPLC system.
-
Vials suitable for sample storage.
Procedure:
-
Aliquot the this compound solution into vials for each temperature condition and time point, in triplicate.
-
Determine the initial concentration (T=0) using HPLC.
-
Place the vials in the respective temperature-controlled environments.
-
At designated time intervals (e.g., 24, 48, and 72 hours), remove the vials for each condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the concentration of this compound by HPLC.
-
Calculate the percentage of degradation.
Protocol 3: Photo-Stability Testing
Objective: To assess the stability of this compound upon exposure to light.
Materials:
-
This compound solution (1000 µg/mL) in a neutral pH buffer (pH 7.0).
-
Photo-stability chamber equipped with UV-A and cool white fluorescent lamps.
-
Control samples wrapped in aluminum foil to protect from light.
-
HPLC system.
Procedure:
-
Place the this compound solutions in transparent vials within the photo-stability chamber.
-
Prepare a set of control samples by wrapping identical vials in aluminum foil.
-
Expose the samples to the specified light conditions according to ICH guidelines (e.g., for a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Place the control samples in the same chamber.
-
At appropriate time intervals, withdraw samples (both exposed and control) for analysis.
-
Analyze the concentration of this compound by HPLC.
-
Compare the degradation of the light-exposed samples to the dark controls.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a proposed mechanism of action for this compound.
Caption: Workflow for this compound stability testing.
Caption: Proposed mechanism of action for this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes & Protocols for the Synthesis of Janthinocin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinocins are a class of cyclic decapeptide lactone antibiotics produced by the bacterium Janthobacterium lividum.[1][2] These natural products exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, with Janthinocins A and B demonstrating efficacy in mouse models of Staphylococcus aureus infection.[1] The unique structure of Janthinocin B, which includes the non-canonical amino acids erythro-beta-hydroxy-D-leucine, beta-hydroxytryptophan, and beta-ketotryptophan, presents a significant synthetic challenge and an opportunity for the development of novel antibiotic derivatives through chemical synthesis.[2]
These application notes provide a comprehensive, proposed methodology for the synthesis of this compound and its derivatives. Due to the absence of a published total synthesis, this guide is constructed based on established principles of solid-phase peptide synthesis (SPPS), non-canonical amino acid synthesis, and macrolactonization techniques. The protocols are designed to be a practical guide for researchers aiming to explore the structure-activity relationships (SAR) of the Janthinocin scaffold for the development of new therapeutic agents.
Proposed Synthetic Strategy Overview
The overall strategy for the synthesis of this compound derivatives is a multi-stage process that begins with the synthesis of the requisite non-canonical amino acid building blocks. This is followed by the assembly of the linear decapeptide on a solid support, cleavage from the resin, cyclization via macrolactonization, and final deprotection to yield the target molecule.
Caption: Proposed workflow for the total synthesis of this compound derivatives.
Protocol 1: Synthesis of Protected Non-Canonical Amino Acids
A critical prerequisite for the total synthesis is the preparation of the non-canonical amino acids with appropriate protecting groups for Fmoc-based SPPS.
Synthesis of Fmoc-erythro-β-hydroxy-D-leucine
This protocol is adapted from established methods for the diastereoselective synthesis of β-hydroxy-α-amino acids.
Methodology:
-
Starting Material: D-Leucine.
-
Esterification: Protect the carboxylic acid of D-Leucine as a methyl ester using SOCl₂ in methanol.
-
N-Protection: Protect the α-amino group with a suitable group such as Boc (di-tert-butyl dicarbonate).
-
Enolate Formation: Treat the protected D-leucine methyl ester with a strong base like Lithium diisopropylamide (LDA) at -78 °C to form the corresponding enolate.
-
Hydroxylation: React the enolate with an electrophilic oxygen source, such as a MoOPH reagent (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to introduce the hydroxyl group. This step often yields a mixture of diastereomers.
-
Separation: Separate the desired erythro diastereomer from the threo isomer using column chromatography.
-
Saponification: Hydrolyze the methyl ester using LiOH to regenerate the free carboxylic acid.
-
Fmoc Protection: Remove the N-Boc group using trifluoroacetic acid (TFA) and subsequently protect the free amine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).
-
Side-Chain Protection: Protect the β-hydroxyl group as a tert-butyl (tBu) ether using tert-butyl 2,2,2-trichloroacetimidate to yield the final building block: Fmoc-D-erythro-β-hydroxy-Leu(tBu)-OH .
Synthesis of Fmoc-β-hydroxy-L-tryptophan
This synthesis can be approached via enzymatic hydroxylation or chemical synthesis routes.
Methodology (Chemical Route):
-
Starting Material: L-Tryptophan.
-
Indole (B1671886) N-Protection: Protect the indole nitrogen of L-Tryptophan with a Boc group to prevent side reactions.[3]
-
α-Amino and Carboxyl Protection: Protect the α-amino group with a Boc group and the carboxyl group as a methyl ester.
-
β-Hydroxylation: This is a challenging step. A potential route involves the radical bromination at the β-position followed by nucleophilic substitution with a hydroxyl source. Alternatively, enzymatic hydroxylation using a tryptophan hydroxylase could be explored.
-
Purification: Purify the desired β-hydroxy-L-tryptophan derivative.
-
Protecting Group Exchange: Selectively remove the Nα-Boc group and protect with Fmoc-OSu. Protect the β-hydroxyl group with a tBu ether.
-
Saponification: Hydrolyze the methyl ester to yield the final building block: Fmoc-L-Trp(Boc)-β-OH(tBu)-OH .
| Building Block | Starting Material | Key Protecting Groups |
| Fmoc-D-erythro-β-hydroxy-Leu(tBu)-OH | D-Leucine | Nα-Fmoc, O-tBu |
| Fmoc-L-Trp(Boc)-β-OH(tBu)-OH | L-Tryptophan | Nα-Fmoc, N-indole-Boc, O-tBu |
| Fmoc-L-Thr(tBu)-OH | L-Threonine | Nα-Fmoc, O-tBu |
| Fmoc-L-Val-OH | L-Valine | Nα-Fmoc |
| Fmoc-Gly-OH | Glycine | Nα-Fmoc |
| Fmoc-D-Val-OH | D-Valine | Nα-Fmoc |
| Fmoc-L-Leu-OH | L-Leucine | Nα-Fmoc |
| Fmoc-D-Leu-OH | D-Leucine | Nα-Fmoc |
| Caption: Table 1. Required protected amino acid building blocks for SPPS. |
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
This protocol outlines the assembly of the linear decapeptide using an automated or manual peptide synthesizer based on Fmoc/tBu chemistry.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Selection: Use a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions to release the fully protected peptide acid, preserving the side-chain protecting groups for the subsequent macrolactonization step.
-
First Amino Acid Loading: Load the C-terminal amino acid, Fmoc-L-Thr(tBu)-OH, onto the 2-CTC resin. The hydroxyl side chain of this threonine will form the lactone bond.
-
Peptide Chain Elongation: Perform iterative cycles of deprotection and coupling according to the this compound sequence (from C-terminus to N-terminus):
-
Sequence: H₂N-[L-Val ]-[Gly ]-[D-Val ]-[L-Leu ]-[β-OH-Trp ]-[D-Leu ]-[D-β-OH-Leu ]-[L-Leu ]-[L-Val ]-[L-Thr ]-COOH
-
Deprotection: Remove the Nα-Fmoc group using 20% piperidine in dimethylformamide (DMF).
-
Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIEA) in DMF.
-
-
Synthesis of Derivatives: To synthesize derivatives, substitute the corresponding amino acid in the sequence during the coupling step. For example, replace L-Val with L-Ala to study the effect of side-chain bulk.
-
Final Deprotection: After the final coupling step, perform a final Nα-Fmoc deprotection to yield the free N-terminal amine on the resin-bound peptide.
Protocol 3: Cleavage, Macrolactonization, and Final Modifications
This phase involves the cyclization of the linear peptide and subsequent modifications to yield the final product.
Methodology:
-
Cleavage from Resin: Cleave the protected linear peptide from the 2-CTC resin using a mild solution of 1-5% TFA in dichloromethane (B109758) (DCM). This preserves all acid-labile side-chain protecting groups (tBu and Boc).
-
Purification of Linear Precursor: Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Macrolactonization:
-
Dissolve the purified linear peptide in a suitable solvent (e.g., DMF/DCM mixture) under high dilution conditions (concentration < 1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Add a macrolactonization reagent. The Yamaguchi lactonization (using 2,4,6-trichlorobenzoyl chloride followed by DMAP) is a common and effective choice for forming the ester bond between the N-terminal carboxyl group and the side-chain hydroxyl of the C-terminal threonine.
-
Monitor the reaction to completion by LC-MS.
-
-
Oxidation to β-ketotryptophan:
-
After cyclization, selectively oxidize the β-hydroxy-tryptophan residue to the β-keto-tryptophan. This can be achieved using a mild oxidizing agent such as Dess-Martin periodinane (DMP). The reaction conditions must be carefully controlled to avoid over-oxidation or side reactions.
-
-
Global Deprotection: Remove all remaining side-chain protecting groups (tBu and Boc) by treating the cyclic peptide with a strong acid cocktail, typically 95% TFA with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) to prevent side reactions, particularly alkylation of the tryptophan indole ring.
-
Final Purification: Purify the final this compound derivative by RP-HPLC to obtain a highly pure product. Characterize by high-resolution mass spectrometry and NMR.
Data Presentation: Structure-Activity Relationship (SAR) Studies
The synthesis of derivatives allows for the exploration of SAR. By systematically modifying the amino acid residues, researchers can probe the structural requirements for antimicrobial activity. The following table presents hypothetical data for potential this compound derivatives.
| Derivative ID | Position Modified | Modification | Hypothetical MIC vs. S. aureus (µg/mL) |
| JNB-WT | - | Wild-Type this compound | 0.5 |
| JNB-D1 | 1 (N-Terminus) | L-Val → L-Ala | 2.0 |
| JNB-D2 | 5 | β-OH-Trp → L-Trp | 8.0 |
| JNB-D3 | 7 | D-β-OH-Leu → D-Leu | 4.0 |
| JNB-D4 | 5 | β-keto-Trp not formed | 1.0 |
| JNB-D5 | 9 | L-Val → L-Phe | 16.0 |
| Caption: Table 2. Exemplary SAR data for hypothetical this compound derivatives. |
Proposed Mechanism of Action & Signaling Pathway
While the precise mechanism of this compound is not fully elucidated, many cyclic peptide antibiotics exert their effect by disrupting the bacterial cell membrane or by inhibiting cell wall biosynthesis. The amphipathic nature of the this compound macrocycle likely facilitates its insertion into the lipid bilayer of Gram-positive bacteria, leading to pore formation, membrane depolarization, and ultimately cell death.
Caption: Proposed mechanism of action for this compound via membrane disruption.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Detecting Janthinocin B Activity Using Bioautography Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinocin B, a cyclic decapeptide lactone produced by the bacterium Janthinobacterium lividum, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1] Bioautography is a powerful and relatively inexpensive technique used to detect and localize antimicrobial activity on a chromatogram, making it an ideal tool for the screening and bioassay-guided fractionation of natural products like this compound.[2][3] This document provides detailed application notes and protocols for three common bioautography techniques applicable to the detection of this compound activity: Direct Bioautography, Contact Bioautography, and Agar-Overlay Bioautography.
Data Presentation
The antibacterial potency of Janthinocins has been reported to be two to four times greater than that of vancomycin (B549263) against Gram-positive bacteria.[1] The following table provides estimated Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive pathogens, calculated based on typical vancomycin MICs. These values serve as a reference for expected activity in bioautography assays.
| Test Organism (Gram-Positive) | Vancomycin MIC (µg/mL) | Estimated this compound MIC (µg/mL) |
| Staphylococcus aureus | 1.0 - 2.0 | 0.25 - 1.0 |
| Methicillin-resistant S. aureus (MRSA) | 1.0 - 2.0 | 0.25 - 1.0 |
| Enterococcus faecalis | 2.0 - 4.0 | 0.5 - 2.0 |
| Streptococcus pneumoniae | 0.5 - 1.0 | 0.125 - 0.5 |
| Bacillus subtilis | 0.5 - 1.0 | 0.125 - 0.5 |
Experimental Protocols
Direct Bioautography
Direct bioautography is a widely used method where the developed Thin-Layer Chromatography (TLC) plate is directly exposed to a suspension of the test microorganism.[2][4]
Materials:
-
TLC plates (e.g., Silica gel 60 F254)
-
Extract of Janthinobacterium lividum or purified this compound
-
Developing solvent for TLC
-
Culture of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
Sterile water
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.2% in sterile water)[5]
-
Sterile petri dishes
-
Incubator
-
Spraying bottle
Protocol:
-
TLC Development:
-
Spot the Janthinobacterium lividum extract or purified this compound onto a TLC plate.
-
Develop the chromatogram using an appropriate solvent system.
-
Allow the solvent to completely evaporate from the TLC plate in a sterile environment.
-
-
Preparation of Bacterial Inoculum:
-
Inoculate the test bacterium into nutrient broth and incubate at 37°C until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a suitable density (e.g., 0.5 McFarland standard).
-
-
Inoculation of TLC Plate:
-
Spray the developed and dried TLC plate evenly with the bacterial suspension or briefly dip the plate into the suspension.[2]
-
-
Incubation:
-
Place the inoculated TLC plate in a sterile petri dish containing a moistened sterile filter paper to maintain humidity.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Visualization:
-
After incubation, spray the plate with the MTT solution.
-
Re-incubate at 37°C for 30-60 minutes.
-
Active compounds will appear as clear, white zones of inhibition against a purple background of living bacterial cells that have reduced the MTT to formazan.[4]
-
Contact Bioautography
In this method, the antimicrobial compounds are transferred from the TLC plate to an inoculated agar (B569324) plate.[2][6]
Materials:
-
All materials for Direct Bioautography
-
Nutrient agar (e.g., Mueller-Hinton Agar)
-
Sterile petri dishes
Protocol:
-
TLC Development:
-
Follow the same procedure as in Direct Bioautography (Step 1).
-
-
Preparation of Inoculated Agar Plate:
-
Prepare nutrient agar according to the manufacturer's instructions and sterilize.
-
Cool the agar to approximately 45-50°C and inoculate it with the test bacterial suspension.
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
-
Transfer of Compounds:
-
Place the developed and dried TLC plate face down onto the surface of the inoculated agar plate.
-
Gently press the TLC plate to ensure uniform contact with the agar.
-
Leave the TLC plate in contact with the agar for a predetermined time (e.g., 30-60 minutes) to allow for the diffusion of the antimicrobial compounds.
-
-
Incubation:
-
Carefully remove the TLC plate from the agar.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Visualization:
-
Observe the agar plate for zones of inhibition, which will appear as clear areas where bacterial growth has been prevented.
-
If necessary, the agar plate can be sprayed with MTT solution for better visualization of the inhibition zones.
-
Agar-Overlay Bioautography
This technique is a hybrid of direct and contact bioautography, where a layer of inoculated agar is overlaid directly onto the developed TLC plate.[2][3][7]
Materials:
-
All materials for Direct Bioautography
-
Nutrient agar (e.g., Mueller-Hinton Agar) with a lower agar concentration (e.g., 0.8%)
Protocol:
-
TLC Development:
-
Follow the same procedure as in Direct Bioautography (Step 1).
-
-
Preparation of Inoculated Agar Overlay:
-
Prepare the soft nutrient agar and sterilize.
-
Cool the agar to approximately 45-50°C and inoculate it with the test bacterial suspension.
-
-
Overlaying the TLC Plate:
-
Place the developed and dried TLC plate in a sterile, level container.
-
Carefully and evenly pour the inoculated soft agar over the surface of the TLC plate.
-
Allow the agar to solidify completely.
-
-
Incubation:
-
Incubate the TLC plate with the agar overlay at 37°C for 18-24 hours in a humidified chamber.
-
-
Visualization:
-
After incubation, spray the agar surface with MTT solution.
-
Clear zones of inhibition will appear against a purple background, indicating the location of this compound activity.[2]
-
Visualizations
Caption: General experimental workflow for bioautography.
Caption: Postulated mechanism of action for this compound.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioautography and its scope in the field of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a novel direct bioautography-thin-layer chromatography test: optimization of growth conditions for gram-negative bacteria, Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An Evolving Technology That Integrates Classical Methods with Continuous Technological Developments: Thin-Layer Chromatography Bioautography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models for Testing Janthinocin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Janthinocin B, a novel peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum, has demonstrated significant promise as a therapeutic agent against Gram-positive bacteria.[1][2] In vitro studies have revealed that this compound exhibits potent activity, reported to be two to four times more potent than vancomycin (B549263) against certain aerobic and anaerobic Gram-positive bacteria.[1][2] Early preclinical studies have shown that Janthinocins A and B are effective in a murine model of systemic Staphylococcus aureus infection, highlighting their potential for in vivo applications.[1][2]
These application notes provide detailed protocols for testing the efficacy and safety of this compound in various established in vivo murine models of Staphylococcus aureus infection. The protocols are designed to guide researchers in evaluating the therapeutic potential of this compound and to provide a framework for further preclinical development.
Key Experimental Models
Three key murine models are detailed below to assess the in vivo efficacy of this compound against Staphylococcus aureus infections:
-
Murine Sepsis Model: To evaluate the efficacy of this compound in treating systemic infections.
-
Murine Skin and Soft Tissue Infection (SSTI) Model: To assess the efficacy of this compound in treating localized skin infections.
-
Murine Pneumonia Model: To determine the efficacy of this compound in treating respiratory infections.
Data Presentation
Table 1: Recommended Dosing and Monitoring for this compound Efficacy Studies
| Parameter | Murine Sepsis Model | Murine Skin and Soft Tissue Infection Model | Murine Pneumonia Model |
| Mouse Strain | BALB/c or C57BL/6 | BALB/c or C57BL/6 | BALB/c or C57BL/6 |
| Age/Weight | 6-8 weeks / 20-25 g | 6-8 weeks / 20-25 g | 6-8 weeks / 20-25 g |
| Pathogen | Staphylococcus aureus (e.g., USA300) | Staphylococcus aureus (e.g., USA300) | Staphylococcus aureus (e.g., USA300) |
| Inoculum Size | 1 x 107 - 5 x 108 CFU | 1 x 107 - 1 x 109 CFU | 1 x 108 - 5 x 108 CFU |
| Route of Infection | Intravenous (i.v.) or Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Intranasal (i.n.) |
| This compound Dose Range (for dose-response study) | 1 - 50 mg/kg | 1 - 50 mg/kg (systemic) or 0.1-1% (w/w) (topical) | 1 - 50 mg/kg |
| Route of Administration | i.v. or i.p. | i.v., i.p., or topical | i.v., i.p., or i.n. |
| Treatment Schedule | Single or multiple doses (e.g., every 12 or 24 hours) | Single or multiple doses (e.g., every 24 hours) | Single or multiple doses (e.g., every 12 or 24 hours) |
| Primary Endpoints | Survival rate, bacterial load in organs (spleen, liver, kidneys) | Skin lesion size, bacterial load in skin tissue | Survival rate, bacterial load in lungs, lung histopathology |
| Study Duration | 7-14 days | 7-10 days | 3-7 days |
Experimental Protocols
Protocol 1: Murine Sepsis Model
This model is designed to evaluate the efficacy of this compound in a systemic Staphylococcus aureus infection.
Materials:
-
This compound (sterile, in a suitable vehicle)
-
Staphylococcus aureus strain (e.g., USA300)
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
-
Animal monitoring equipment
Procedure:
-
Bacterial Preparation: Culture S. aureus overnight in TSB at 37°C with shaking. Dilute the culture in fresh TSB and grow to mid-logarithmic phase. Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 108 CFU/mL).
-
Infection: Inject mice intravenously (via the tail vein) or intraperitoneally with 100 µL of the bacterial suspension (1 x 107 CFU/mouse).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound via the desired route (i.v. or i.p.). A dose-response study should be performed to determine the optimal dose. A vehicle control group and a positive control group (e.g., vancomycin) should be included.
-
Monitoring: Monitor the mice for clinical signs of illness (ruffled fur, hunched posture, decreased activity) and survival for up to 14 days.
-
Bacterial Load Determination: At selected time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice from each group. Aseptically harvest spleen, liver, and kidneys. Homogenize the organs in sterile PBS, perform serial dilutions, and plate on TSA to determine the bacterial load (CFU/gram of tissue).
Protocol 2: Murine Skin and Soft Tissue Infection (SSTI) Model
This model assesses the efficacy of this compound in a localized skin infection.
Materials:
-
Same as Protocol 1
-
Electric shaver
-
Surgical scissors and forceps
Procedure:
-
Animal Preparation: Anesthetize the mice and shave a small area on the dorsum.
-
Infection: Inject a 50-100 µL volume of S. aureus suspension (e.g., 1 x 108 CFU) subcutaneously into the shaved area.[2]
-
Treatment: Administer this compound systemically (i.v. or i.p.) or topically (as a cream or ointment) to the infected area. Treatment can begin shortly after infection and continue for a specified duration (e.g., daily for 7 days).
-
Monitoring: Measure the size of the skin lesion (length and width) daily using a caliper. Monitor for signs of abscess formation and necrosis.
-
Bacterial Load Determination: At the end of the study, euthanize the mice and excise the infected skin tissue. Homogenize the tissue and determine the bacterial load as described in Protocol 1.
Protocol 3: Murine Pneumonia Model
This model evaluates the efficacy of this compound in a respiratory infection.
Materials:
-
Same as Protocol 1
-
Intranasal administration device (e.g., micropipette)
Procedure:
-
Animal Preparation: Anesthetize the mice lightly.
-
Infection: Administer a 20-50 µL volume of S. aureus suspension (e.g., 1 x 108 CFU) intranasally.[3]
-
Treatment: Administer this compound systemically (i.v. or i.p.) or locally (intranasally) at a specified time post-infection.
-
Monitoring: Monitor the mice for signs of respiratory distress and survival for up to 7 days.
-
Bacterial Load and Histopathology: At selected time points, euthanize the mice and harvest the lungs. One lung can be used for determining the bacterial load (as in Protocol 1), and the other can be fixed in formalin for histopathological analysis to assess inflammation and tissue damage.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Janthinocin B Production from Janthinobacterium lividum
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Janthinocin B, a potent cyclic peptide lactone antibiotic, from Janthinobacterium lividum.
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of J. lividum and the production of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Bacterial Growth | 1. Inappropriate culture medium. 2. Suboptimal temperature or pH. 3. Contamination of the culture. | 1. Ensure the use of a suitable medium such as Nutrient Broth (NB) or Tryptic Soy Broth (TSB). 2. Optimize growth temperature (typically 20-25°C) and pH (around 7.0).[1][2][3][4] 3. Verify the purity of the culture through microscopy and plating; use aseptic techniques. |
| Good Bacterial Growth but Low this compound Yield | 1. Suboptimal media components for secondary metabolism. 2. Inadequate aeration. 3. Lack of inducing factors. 4. Feedback inhibition. | 1. Supplement the medium with glycerol (B35011) (e.g., 1% v/v) as the primary carbon source, as glucose can inhibit secondary metabolite production.[5] Consider adding tryptophan (e.g., 1%) as a precursor. 2. Ensure vigorous agitation (e.g., 180-200 rpm) for sufficient aeration. 3. Introduce a stress-inducing agent, such as a sub-inhibitory concentration of ampicillin (B1664943) (e.g., 0.1-0.4 mg/mL), to potentially enhance production. 4. Consider a fed-batch or continuous culture system to remove inhibitory byproducts. |
| Inconsistent Production Yields Between Batches | 1. Variability in inoculum preparation. 2. Inconsistent culture conditions. 3. Genetic instability of the strain. | 1. Standardize the inoculum preparation, ensuring a consistent cell density (e.g., OD600 of 3.0) and physiological state. 2. Maintain strict control over all culture parameters (temperature, pH, agitation, media composition). 3. Periodically re-isolate single colonies and verify their productivity. |
| Difficulty in Extracting this compound | 1. Inefficient cell lysis. 2. Inappropriate extraction solvent. 3. Degradation of the peptide. | 1. Employ effective cell disruption methods such as sonication or homogenization. 2. Use solvents suitable for cyclic peptides, such as methanol (B129727), ethanol, or ethyl acetate (B1210297). 3. Perform extraction at low temperatures and minimize exposure to proteases. |
| Low Purity of Extracted this compound | 1. Co-extraction of other metabolites (e.g., violacein). 2. Presence of cellular debris. | 1. Utilize chromatographic purification methods such as Solid-Phase Extraction (SPE) with C18 cartridges, followed by High-Performance Liquid Chromatography (HPLC). 2. Ensure complete removal of cells and debris by centrifugation and filtration before extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal physical parameters for Janthinobacterium lividum growth and this compound production?
A1: For optimal growth and secondary metabolite production, J. lividum is typically cultivated at a temperature of 25°C and a pH of 7.0. Agitation at 180-200 rpm is recommended for adequate aeration in liquid cultures.
Q2: Which carbon source is best for this compound production?
A2: Studies on secondary metabolite production in J. lividum indicate that glycerol is superior to glucose. Glucose has been shown to inhibit the production of violacein (B1683560), a related secondary metabolite, and may have a similar effect on this compound.
Q3: How can I induce or enhance this compound production?
A3: The introduction of environmental stressors can enhance secondary metabolite production. The addition of sub-inhibitory concentrations of ampicillin (0.1-0.4 mg/mL) has been shown to increase violacein production and may similarly affect this compound. Additionally, ensuring the presence of precursor amino acids, such as tryptophan, in the medium can be beneficial.
Q4: What is the role of quorum sensing in this compound production?
A4: Quorum sensing (QS) plays a crucial role in regulating secondary metabolism in J. lividum. Strains possessing both N-acyl-homoserine lactone (AHL) and Janthinobacterium QS (JQS) systems tend to be more prolific producers of secondary metabolites. Manipulating QS through the addition of signaling molecules or co-culturing with other bacteria could be a strategy to explore for enhancing this compound yield.
Q5: What is a reliable method for the quantification of this compound?
A5: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for accurate and sensitive quantification of this compound. This technique allows for the separation of this compound from other related janthinocins and provides precise concentration measurements.
Quantitative Data on Secondary Metabolite Production
While specific quantitative data for this compound optimization is limited in the literature, the following table, based on studies of the co-produced secondary metabolite violacein, illustrates the impact of various culture parameters on production yields in J. lividum. These trends may be indicative of the conditions that also favor this compound production.
| Parameter | Condition | Relative Violacein Yield (%) | Reference |
| Temperature | 20°C | 85 | |
| 25°C | 100 | ||
| 30°C | 50 | ||
| pH | 6.0 | 70 | |
| 7.0 | 100 | ||
| 8.0 | 80 | ||
| Carbon Source | Glucose (1%) | 40 | |
| Glycerol (1%) | 100 | ||
| Stress Factor | Control (No Ampicillin) | 100 | |
| Ampicillin (0.2 mg/mL) | 130 |
Experimental Protocols
Protocol 1: Media Optimization for this compound Production
-
Prepare Base Medium: Prepare Nutrient Broth (NB) or a defined minimal medium.
-
Carbon Source Screening: Supplement the base medium with different carbon sources (e.g., glycerol, glucose, maltose, mannitol) at a final concentration of 1% (w/v or v/v).
-
Precursor Feeding: To separate flasks containing the optimal carbon source, add potential precursor amino acids (e.g., L-tryptophan, L-leucine) at various concentrations (e.g., 0.1%, 0.5%, 1% w/v).
-
Inoculation and Incubation: Inoculate the prepared media with a standardized inoculum of J. lividum (e.g., 1% v/v of an overnight culture with an OD600 of 3.0). Incubate at 25°C with shaking at 200 rpm for 5-7 days.
-
Sampling and Analysis: Withdraw samples daily to measure cell density (OD600) and this compound concentration using HPLC-MS/MS.
Protocol 2: Extraction and Partial Purification of this compound
-
Harvesting Cells: Centrifuge the fermentation broth (e.g., 10,000 x g for 15 minutes) to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication on ice.
-
Solvent Extraction: Extract the cell lysate with an equal volume of ethyl acetate or methanol. Shake vigorously and separate the organic phase. Repeat the extraction twice.
-
Solvent Evaporation: Pool the organic extracts and evaporate the solvent using a rotary evaporator.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Dissolve the dried extract in a minimal amount of a suitable solvent and load it onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute this compound with a higher concentration of organic solvent (e.g., 80-100% methanol).
-
-
Final Preparation: Evaporate the solvent from the eluted fraction and reconstitute the purified this compound in a suitable solvent for analysis by HPLC-MS/MS.
Visualizations
References
- 1. Comparative Genomics Reveals Insights into Induction of Violacein Biosynthesis and Adaptive Evolution in Janthinobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Violacein and biofilm production in Janthinobacterium lividum | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Yield in Janthinocin B Extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues leading to low yields during the extraction and purification of Janthinocin B from Janthinobacterium lividum.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound?
A1: The final yield of this compound is a cumulative result of several stages, with the most critical factors being the efficiency of bacterial fermentation, the effectiveness of the extraction method, and the minimization of product degradation and loss during purification. Key areas to scrutinize include the composition of the culture medium, fermentation parameters (pH, temperature, aeration), the choice of extraction solvents, and the precision of chromatographic separation.
Q2: What are some common reasons for low this compound yield during the fermentation stage?
A2: Low yields originating from the fermentation process can often be attributed to suboptimal growth conditions for Janthinobacterium lividum. This can include a non-ideal culture medium composition, incorrect pH, or unsuitable temperature. Studies on the production of secondary metabolites by J. lividum, such as violacein, suggest that minimal media and the presence of glycerol (B35011) can enhance production.[1][2] Stress-inducing conditions can sometimes trigger secondary metabolite production.[1]
Q3: How can I optimize the extraction of this compound from the fermentation broth?
A3: The choice of solvent is critical for efficiently extracting the peptide lactone this compound. Published literature on the extraction of secondary metabolites from Janthinobacterium lividum suggests the use of polar organic solvents. Methanol (B129727) has been successfully used to extract pigments from lyophilized cultures.[3][4] Other solvent systems, such as chloroform-methanol mixtures, have also been employed for extracting bioactive compounds from this bacterium.[5] The efficiency of the extraction can be affected by factors like the solvent-to-biomass ratio, extraction time, and temperature.
Q4: What are the potential causes of this compound degradation during extraction and purification?
A4: this compound, being a cyclic peptide lactone, may be susceptible to degradation under certain conditions. The stability of similar cyclic peptides is often pH and temperature-dependent.[6] Exposure to harsh pH conditions (highly acidic or alkaline) and elevated temperatures can lead to hydrolysis of the peptide bonds or the lactone ring, resulting in a loss of activity and yield.[7][8]
Q5: How can I minimize product loss during the purification steps?
A5: Purification, typically involving chromatographic techniques like HPLC, is a stage where significant product loss can occur.[9][10] Reasons for low recovery include irreversible adsorption to the column matrix, co-elution with impurities leading to the discarding of fractions containing the product, or degradation on the column. Optimization of the chromatographic method, including the choice of stationary phase, mobile phase composition, and gradient, is crucial.
Troubleshooting Guides
Problem Area 1: Low Yield from Fermentation
| Possible Cause | Recommended Solution |
| Suboptimal Culture Medium | Review and optimize the components of your fermentation medium. While rich media like Tryptic Soy Broth can support growth, minimal media supplemented with glycerol has been shown to enhance secondary metabolite production in J. lividum.[1][2] |
| Incorrect Fermentation pH | Monitor and control the pH of the culture. The optimal pH for the production of other secondary metabolites by J. lividum is often around neutral (pH 7).[2] |
| Non-ideal Temperature | Maintain the optimal temperature for this compound production. While the bacterium can grow at a range of temperatures, secondary metabolite production may be favored at specific temperatures, which may differ from the optimal growth temperature.[3] |
| Inadequate Aeration | Ensure sufficient aeration during fermentation, as oxygen levels can influence secondary metabolite synthesis.[2] |
Problem Area 2: Inefficient Extraction
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | If extracting from the cell pellet, ensure complete cell disruption to release intracellular this compound. Sonication or homogenization can be employed. |
| Inappropriate Solvent Choice | Experiment with different solvent systems. Based on literature for similar compounds from J. lividum, methanol or a chloroform:methanol mixture are good starting points.[3][4][5] The polarity of the solvent should be optimized for this compound's solubility. |
| Insufficient Extraction Time or Agitation | Ensure adequate contact time and agitation between the biomass and the solvent to facilitate efficient transfer of this compound into the solvent phase. |
| Formation of Emulsions | If performing a liquid-liquid extraction, the formation of stable emulsions can lead to poor separation and loss of product. Techniques to break emulsions include centrifugation or the addition of salt. |
Problem Area 3: Product Loss During Purification
| Possible Cause | Recommended Solution |
| Poor Chromatographic Resolution | Optimize the HPLC method. For peptides, reversed-phase columns (e.g., C18) are commonly used.[3] Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid, formic acid) and gradient profiles to achieve better separation from impurities. |
| Irreversible Adsorption to Column | If the product is not eluting from the column, consider a different stationary phase or a stronger elution solvent. Non-specific binding can sometimes be an issue with peptides. |
| Product Degradation on Column | If degradation is suspected, consider adjusting the pH of the mobile phase. Some peptides are unstable at acidic pH often used in reversed-phase HPLC. |
| Inaccurate Fraction Collection | Use a sensitive detection method (e.g., UV detection at an appropriate wavelength for peptide bonds, around 214 nm or 280 nm if aromatic residues are present) to accurately identify and collect the fractions containing this compound. |
Experimental Protocols
General Protocol for this compound Fermentation and Extraction
This protocol is a generalized procedure based on methods used for secondary metabolite production in Janthinobacterium lividum. Optimization will be required for specific strains and laboratory conditions.
-
Fermentation:
-
Prepare a suitable fermentation medium, such as a minimal broth supplemented with 1% glycerol.
-
Inoculate with a fresh culture of Janthinobacterium lividum.
-
Incubate at a controlled temperature (e.g., 25-30°C) with agitation for a predetermined period (e.g., 48-72 hours), monitoring for growth and secondary metabolite production.[2]
-
-
Harvesting:
-
Separate the bacterial cells from the culture broth by centrifugation. The supernatant and cell pellet can be processed separately to determine the location of this compound.
-
-
Extraction:
-
From Cell Pellet: Lyophilize the cell pellet to dryness. Extract the dried biomass with methanol by agitation for several hours at room temperature.[3][4]
-
From Supernatant: Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate (B1210297) or a chloroform-methanol mixture.
-
Separate the organic phase containing the crude extract.
-
-
Concentration:
-
Evaporate the solvent from the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.
-
General Protocol for HPLC Purification
-
Sample Preparation:
-
Dissolve the dried crude extract in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column.[3]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV detector at 214 nm and 280 nm.
-
Flow Rate: Appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest.
-
-
Analysis:
-
Analyze the collected fractions for the presence and purity of this compound using analytical HPLC and mass spectrometry.
-
Data Presentation
Table 1: Factors Influencing this compound Yield and Troubleshooting Summary
| Stage | Parameter | Typical Range/Condition | Potential Impact on Yield | Troubleshooting Focus |
| Fermentation | pH | 6.0 - 8.0 | Suboptimal pH can inhibit bacterial growth and/or secondary metabolite production. | Monitor and control pH; perform pH optimization studies. |
| Temperature | 20 - 30°C | Temperature affects enzyme activity and metabolic pathways. | Optimize fermentation temperature for this compound production. | |
| Media Composition | Minimal media + Glycerol | Nutrient availability directly impacts biomass and product formation. | Test different carbon and nitrogen sources.[1][2] | |
| Extraction | Solvent | Methanol, Chloroform:Methanol | Inefficient solvent will result in incomplete extraction of the target compound. | Screen a panel of solvents with varying polarities. |
| Temperature | Room Temperature to 40°C | High temperatures can lead to degradation. | Avoid excessive heat during extraction and solvent evaporation. | |
| Purification | Mobile Phase pH | 2.0 - 7.0 | Can affect peptide stability and chromatographic separation. | Test different mobile phase modifiers and pH to improve stability and resolution. |
| Column Type | C18, Ion-Exchange | Choice of stationary phase is critical for effective separation. | Screen different column chemistries if co-elution is an issue. |
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 4. Psychrotrophic Strain of Janthinobacterium lividum from a Cold Alaskan Soil Produces Prodigiosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Janthinocin B instability in aqueous solutions
Welcome to the Janthinocin B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cyclic decapeptide lactone antibiotic with potent activity against various bacteria. Its complex structure, which includes a lactone ring and unique amino acid residues like β-hydroxytryptophan and β-ketotryptophan, makes it susceptible to degradation in aqueous environments. Ensuring its stability is crucial for obtaining reliable and reproducible results in experimental settings and for its potential development as a therapeutic agent.
Q2: What are the primary suspected pathways of this compound degradation in aqueous solutions?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, two primary degradation routes are likely:
-
Hydrolysis of the Lactone Ring: The cyclic ester (lactone) bond is susceptible to hydrolysis, which would linearize the peptide and likely result in a loss of biological activity. This process can be catalyzed by acidic or basic conditions.
-
Degradation of Tryptophan Derivatives: The β-hydroxytryptophan and β-ketotryptophan residues are prone to oxidation. Tryptophan and its derivatives can also be sensitive to light, leading to photo-oxidation.
Q3: What are the ideal storage conditions for this compound solutions?
To minimize degradation, stock solutions of this compound should be prepared in a suitable organic solvent like DMSO, aliquoted into single-use volumes, and stored at -80°C. For aqueous working solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than a few hours and protected from light.
Q4: How can I monitor the stability of my this compound solution?
The most common method for monitoring peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The percentage of intact peptide can be quantified over time under various conditions (e.g., different pH values, temperatures, and light exposure).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in the aqueous experimental buffer. | Prepare fresh this compound working solutions immediately before each experiment. Minimize the time the peptide is in an aqueous solution. Consider using a buffer with a pH closer to neutral (pH 6-7) if the experimental conditions allow. |
| Inconsistent results between experiments. | Inconsistent age or storage of this compound working solutions. | Strictly adhere to a standardized protocol for the preparation and handling of this compound solutions. Use aliquoted frozen stock solutions to avoid multiple freeze-thaw cycles. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation of this compound. | Analyze the degradation products using LC-MS to identify their molecular weights. This can help in elucidating the degradation pathway (e.g., an increase in mass corresponding to hydrolysis). |
| Discoloration of the this compound solution. | Oxidation of the tryptophan derivatives. | Protect solutions from light by using amber vials or covering the container with aluminum foil. If possible, degas aqueous buffers to remove dissolved oxygen. |
Data Presentation
The following tables present hypothetical stability data for this compound to illustrate how to structure and report stability findings. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | % Remaining after 4 hours | % Remaining after 8 hours | % Remaining after 24 hours |
| 4.0 | 92.5 | 85.1 | 65.3 |
| 7.0 | 98.2 | 95.8 | 90.4 |
| 9.0 | 88.4 | 76.2 | 50.1 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature | % Remaining after 24 hours | % Remaining after 48 hours | % Remaining after 72 hours |
| 4°C | 99.1 | 98.5 | 97.8 |
| 25°C | 90.4 | 81.7 | 72.5 |
| 37°C | 75.6 | 57.2 | 40.9 |
Experimental Protocols
Protocol: Assessing the Stability of this compound using RP-HPLC
This protocol outlines a general method for evaluating the stability of this compound in an aqueous solution.
1. Materials:
-
Lyophilized this compound
-
DMSO (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., phosphate (B84403) buffer, citrate (B86180) buffer)
-
RP-HPLC system with a C18 column and UV detector
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve in DMSO to a final concentration of 10 mg/mL.
-
Aliquot into single-use vials and store at -80°C.
3. Stability Study Setup:
-
Prepare aqueous working solutions by diluting the DMSO stock solution with the desired buffer to a final concentration (e.g., 1 mg/mL).
-
Divide the working solution into separate vials for each time point and condition to be tested (e.g., different pH, temperature, light exposure).
-
For a time-course study, an initial sample (T=0) should be analyzed immediately after preparation.
-
Store the vials under the specified conditions.
4. HPLC Analysis:
-
At each designated time point, withdraw a sample and inject it into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient appropriate for eluting this compound (e.g., 20-80% B over 20 minutes)
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 20 µL
-
5. Data Analysis:
-
Identify the peak corresponding to intact this compound in the T=0 chromatogram.
-
For each subsequent time point, integrate the area of the this compound peak.
-
Calculate the percentage of this compound remaining relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Plausible degradation pathways for this compound.
Overcoming poor solubility of Janthinocin B in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Janthinocin B, focusing on overcoming its poor solubility in experimental assays.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A1: this compound is a cyclic decapeptide lactone with poor aqueous solubility.[1][2] Direct dissolution in aqueous buffers is not recommended. The preferred method is to first dissolve this compound in an appropriate organic solvent to create a concentrated stock solution, which can then be serially diluted into your aqueous assay buffer.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Optimize the Co-solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay medium is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect protein function.[3]
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your final assay buffer can help to maintain the solubility of this compound.
-
Employ Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4][5] You can try pre-incubating this compound with a solution of HP-β-CD before final dilution.
-
Adjust the pH: The solubility of peptides can be pH-dependent. Although this compound is a neutral molecule, slight adjustments to the pH of your final assay buffer (if permissible for your experiment) may improve its solubility.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most commonly recommended solvent for Janthinocins, other organic solvents can be considered, especially if DMSO interferes with your assay. Potential alternatives include ethanol, methanol, or N,N-dimethylformamide (DMF). However, the compatibility of these solvents with your specific assay system must be validated. It's crucial to always prepare a high-concentration stock solution in the organic solvent and then dilute it into the final assay medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound and its analogs, Janthinocin A and C.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the lyophilized this compound powder in 100% DMSO to a high concentration (e.g., 1-10 mM). Ensure the peptide is fully dissolved. Gentle vortexing, sonication, or warming can aid dissolution. Store the stock solution at -20°C or -80°C for long-term stability.
Q3: What is the general mechanism of action for this compound?
A3: this compound is a peptide lactone antibiotic. While its specific signaling pathway is not fully elucidated, similar peptide antibiotics, such as lantibiotics, act by disrupting the bacterial cell wall biosynthesis and forming pores in the cytoplasmic membrane, leading to cell death.
Q4: Are there any special handling precautions for this compound?
A4: As with most peptides, it is advisable to handle this compound with care. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single-use to maintain its integrity. When preparing solutions, allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Recommended Use | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | Primary solvent for stock solutions | |
| Water / Aqueous Buffers | Poorly Soluble | Not recommended for initial dissolution | |
| Ethanol | Potentially Soluble | Alternative solvent for stock solutions; requires assay compatibility testing | |
| Methanol | Potentially Soluble | Alternative solvent for stock solutions; requires assay compatibility testing | |
| N,N-Dimethylformamide (DMF) | Potentially Soluble | Alternative solvent for stock solutions; requires assay compatibility testing |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Solvent Addition: Add the required volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the vial to mix. If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or warm it gently at 37°C.
-
Visual Inspection: Ensure the resulting solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (in organic solvent): If necessary, perform initial serial dilutions of the stock solution in 100% DMSO to get closer to the final desired concentration.
-
Final Dilution (in aqueous buffer): Add the this compound solution dropwise to the pre-warmed (if applicable) aqueous assay buffer while vortexing gently to ensure rapid mixing and minimize precipitation. The final concentration of DMSO should be kept to a minimum (ideally <1%).
-
Final Visual Inspection: The final working solution should be clear. If cloudiness or precipitation is observed, refer to the troubleshooting guide.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Proposed mechanism of this compound action.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Preventing degradation of Janthinocin B during storage
Welcome to the Technical Support Center for Janthinocin B. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling. As a cyclic peptide lactone antibiotic, the stability of this compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, ideally, -80°C.[1][2][3][4] Storing the lyophilized powder under these conditions minimizes chemical degradation and preserves its biological activity for an extended period, potentially for several years.[2]
Q2: How should I store this compound after reconstitution?
A2: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a few weeks), aliquots of the reconstituted peptide can be stored at 2-8°C. For longer-term storage of the solution, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. However, it is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What are the common signs of this compound degradation?
A3: Degradation of this compound may manifest as a loss of antibacterial activity, a change in the color of the lyophilized powder or solution, or the appearance of particulates in the solution. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can reveal degradation by showing a decrease in the main peak area and the emergence of new peaks corresponding to degradation products.
Q4: Which amino acid residues in a peptide are most susceptible to degradation?
A4: Generally, peptides containing amino acids such as methionine, cysteine, tryptophan, asparagine, and glutamine are more prone to degradation. Methionine, cysteine, and tryptophan are susceptible to oxidation, while asparagine and glutamine can undergo deamidation.
Q5: How does the cyclic structure of this compound affect its stability?
A5: The cyclic structure of peptides generally enhances their stability compared to their linear counterparts. This increased stability is due to a more rigid structure that offers protection against enzymatic degradation by proteases.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Antibacterial Activity | Degradation due to improper storage (e.g., high temperatures, repeated freeze-thaw cycles). | - Verify that the lyophilized powder was stored at -20°C or -80°C. - Ensure that reconstituted solutions were stored appropriately and that freeze-thaw cycles were minimized. - If possible, assess the integrity of the peptide using HPLC to check for degradation products. |
| Discoloration of Lyophilized Powder | Oxidation or exposure to moisture. | - Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation. - Minimize the exposure of the powder to air and light. - For sensitive applications, consider purging the vial with an inert gas like argon or nitrogen before sealing for storage. |
| Precipitation in Reconstituted Solution | Poor solubility, aggregation, or use of an inappropriate solvent. | - Ensure the peptide is fully dissolved in a suitable sterile buffer, typically at a pH between 5 and 6. - If solubility is an issue, gentle warming or sonication may aid dissolution. - Aggregation can sometimes be reversed by adjusting the pH of the solution. |
| Variability in Experimental Results | Inconsistent concentration due to degradation or improper handling. | - Prepare fresh solutions from a new stock of lyophilized powder. - Aliquot reconstituted solutions to ensure consistent concentration and to avoid contamination and degradation from repeated handling of the stock solution. |
Quantitative Data on Peptide Antibiotic Stability
Table 1: Stability of Reconstituted Daptomycin
| Storage Condition | Stability Duration | Reference |
| Room Temperature | 12 hours | |
| Refrigerated (2-8°C) | 48 hours |
Table 2: General Stability of β-Lactam Antibiotics in Human Plasma
| Storage Temperature | Maximum Duration for Stability | Reference |
| 20°C | 3 hours | |
| 4°C | 23 hours | |
| -20°C | 10 days | |
| -80°C | 35 days |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under various storage conditions.
-
Sample Preparation:
-
Reconstitute lyophilized this compound in a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
Aliquot the solution into sterile, sealed vials.
-
-
Storage Conditions:
-
Store aliquots at different temperatures: 4°C, -20°C, and -80°C.
-
Include a "time zero" sample that is analyzed immediately after reconstitution.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Allow the frozen samples to thaw at room temperature.
-
-
HPLC Analysis:
-
Inject the samples into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
Calculate the percentage of the intact this compound peak area relative to the total peak area at each time point to determine the extent of degradation.
-
Visualizations
Caption: Common degradation pathways for peptide-based molecules.
Caption: A typical experimental workflow for assessing peptide stability.
Caption: A logical approach to troubleshooting this compound degradation.
References
Technical Support Center: Purification of Janthinocin B Isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Janthinocin B, a cyclic decapeptide lactone antibiotic produced by the bacterium Janthinobacterium lividum.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound in Crude Extract | Suboptimal fermentation conditions. | Optimize culture media (e.g., glycerol (B35011) as a carbon source may enhance production), temperature (typically 20-25°C), pH (around 7.0), and aeration.[1][2] |
| Inefficient extraction method. | Use a solvent system appropriate for peptide lactones. A common method involves liquid-liquid extraction with ethyl acetate (B1210297) or a chloroform/methanol mixture.[3] | |
| Degradation of this compound during fermentation or extraction. | Monitor pH and temperature during fermentation. Avoid prolonged exposure to harsh conditions. Since this compound contains tryptophan residues, protect the culture and extract from excessive light to prevent photodegradation.[4][5] | |
| Presence of a Strong Purple Contaminant (Violacein) | Co-extraction of violacein (B1683560), a major secondary metabolite of J. lividum. | Employ chromatographic techniques with different selectivities. Violacein is a relatively nonpolar pigment, while this compound is a peptide. This difference in polarity can be exploited for separation. |
| Inappropriate chromatography stationary phase. | Use reversed-phase chromatography (C18) as a primary purification step. Consider ion-exchange chromatography as an orthogonal purification method, as this compound may have a net charge depending on the pH. | |
| Co-elution of Impurities with this compound during HPLC | Impurities with similar physicochemical properties. | Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks. |
| Presence of Janthinocin isoforms or degradation products. | Analyze fractions by mass spectrometry (MS) to identify the nature of the co-eluting species. Adjust the mobile phase pH to alter the ionization and retention of this compound and its impurities. | |
| Column overloading. | Reduce the sample load on the column to improve peak shape and resolution. | |
| Loss of Purity After Storage | Chemical degradation (hydrolysis of the lactone ring or peptide bonds). | Store purified this compound as a lyophilized powder at -20°C or below. For solutions, use a slightly acidic buffer (pH 4-6) and store at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Photodegradation. | Store all samples, both solid and in solution, protected from light in amber vials or wrapped in aluminum foil. | |
| Oxidation. | For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound isolates?
A1: The most common impurities include:
-
Violacein: A dark purple pigment co-produced by Janthinobacterium lividum. Due to its nonpolar nature, it can co-extract with this compound.
-
Other Janthinocins: J. lividum produces other related compounds like Janthinocin A and C, which are structural analogs and may have similar chromatographic behavior.
-
Media Components: Residual components from the fermentation broth.
-
Bacterial Proteins and Peptides: Other proteins and peptides from the bacterium.
-
Degradation Products: Hydrolyzed or oxidized forms of this compound. The lactone ring is susceptible to hydrolysis under strongly acidic or basic conditions. The tryptophan residue can be prone to oxidation and photodegradation.
Q2: How can I effectively remove the purple violacein pigment?
A2: Several strategies can be employed:
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. The more nonpolar violacein may be retained more strongly, allowing for elution of this compound with a lower concentration of organic solvent.
-
Reversed-Phase HPLC: A well-optimized gradient on a C18 column is highly effective. The difference in polarity between the peptide (this compound) and the pigment (violacein) allows for their separation.
-
Liquid-Liquid Partitioning: Exploit the differential solubility of this compound and violacein in immiscible solvent systems.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Use a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). Detection at 214 nm (for the peptide backbone) and 280 nm (for tryptophan) is recommended.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main peak and to identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and to detect impurities that may not be visible by UV-HPLC or MS.
Q4: What are the optimal storage conditions for purified this compound?
A4: For long-term stability, store this compound as a lyophilized powder at -20°C or -80°C, protected from light. If in solution, use a slightly acidic buffer (e.g., pH 5-6) and store in frozen aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: General Purification Workflow for this compound
This protocol outlines a general strategy for the purification of this compound from a Janthinobacterium lividum fermentation broth.
Protocol 2: Reversed-Phase HPLC for this compound Purification
This protocol provides a starting point for the purification of this compound using reversed-phase HPLC. Optimization will be required based on the specific crude extract and HPLC system.
Table 1: HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20-100 µL (depending on concentration) |
Methodology:
-
Dissolve the crude or partially purified this compound extract in a minimal amount of Mobile Phase A or DMSO.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Inject the sample and run the gradient.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC and LC-MS.
-
Pool the pure fractions and lyophilize to obtain the purified this compound.
Signaling Pathways and Logical Relationships
Potential Degradation Pathways of this compound
This diagram illustrates the potential chemical degradation pathways for this compound based on its structure as a cyclic peptide lactone containing tryptophan.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 3. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 4. The photodecomposition of tryptophan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Janthinocin B Preparation and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common contaminants in Janthinocin B preparations and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in a crude this compound preparation?
A1: Crude preparations of this compound, typically isolated from Janthinobacterium lividum fermentation broths, can contain several types of contaminants:
-
Structurally Related Peptides: The most common contaminants are other janthinocins, such as Janthinocin A and C, which are co-produced by the bacterium.[1][2] These are highly similar in structure and chemical properties, making them challenging to separate.
-
Other Bacterial Metabolites: Janthinobacterium lividum produces a characteristic violet pigment (violacein) and other secondary metabolites, which may include highly conjugated, polar, or aromatic compounds that need to be removed.
-
Fermentation Media Components: Residual components from the culture medium, such as salts, sugars, amino acids, and yeast extract, are often present.
-
Process-Related Impurities: Solvents and reagents used during extraction and purification (e.g., methanol, chloroform, trifluoroacetic acid) can be carried over into the final preparation.
-
Degradation Products: As a peptide, this compound can degrade under harsh pH or temperature conditions, leading to truncated or modified peptides.
Q2: What is the general strategy for purifying this compound from a fermentation broth?
A2: A multi-step purification strategy is typically employed, starting with broader separation techniques and progressing to high-resolution methods. A common workflow includes:
-
Cell Removal: Centrifugation or microfiltration to separate the bacterial cells from the culture supernatant containing the secreted this compound.
-
Initial Extraction/Concentration: Liquid-liquid extraction, solid-phase extraction (SPE), or ammonium (B1175870) sulfate (B86663) precipitation to concentrate the peptide from the large volume of supernatant and remove some water-soluble impurities.
-
Fractionation: Size-exclusion (gel filtration) chromatography to separate molecules based on size, which is effective for removing very large proteins or very small molecules like salts and media components.[3]
-
High-Resolution Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the key final step to separate this compound from its closely related analogs (Janthinocin A and C) and other remaining impurities.[2][4]
Q3: Why is RP-HPLC so critical for the final purification of this compound?
A3: RP-HPLC is essential because it separates molecules based on their hydrophobicity. While Janthinocins A, B, and C have the same core peptide structure, subtle differences in their amino acid side chains result in slight variations in their hydrophobicity. These small differences can be exploited by RP-HPLC, using a shallow elution gradient, to achieve baseline separation of the target this compound from its closely related and difficult-to-remove impurities.
Troubleshooting Guides
Issue 1: Poor Resolution in RP-HPLC (Peaks Overlapping)
Q: My RP-HPLC chromatogram shows that the this compound peak is not well-separated from other peaks, likely Janthinocin A and C. What should I do?
A: Poor resolution is a common challenge in peptide purification. Here are several parameters you can adjust:
-
Optimize the Gradient: The most effective way to improve the separation of closely related peptides is to make the elution gradient shallower. Decrease the rate of change of the organic solvent (e.g., from a 1% per minute increase to a 0.5% or even 0.1% per minute increase) in the region where your peptides elute.
-
Change the Stationary Phase: If optimizing the gradient is insufficient, try a different column chemistry. While C18 is standard, a C8, C4, or phenyl-hexyl column may offer different selectivity for your peptides.
-
Adjust the Mobile Phase pH: The pH of the mobile phase affects the charge of the peptide, which can influence its interaction with the stationary phase. Small adjustments to the pH (while staying within the column's stable range, typically pH 2-8 for silica-based columns) can sometimes dramatically improve resolution.
-
Check for Column Overload: Injecting too much sample can cause peaks to broaden and merge. Try injecting a smaller amount of your sample to see if the resolution improves.
Issue 2: High Backpressure in the HPLC System
Q: When I run my this compound sample, the HPLC system's pressure increases significantly. What could be the cause and how can I fix it?
A: High backpressure is usually caused by a blockage in the system. Follow these steps to diagnose and resolve the issue:
-
Check for Sample Precipitation: Ensure your sample is fully dissolved in the mobile phase. Peptides can sometimes precipitate at the head of the column if the sample solvent is too different from the mobile phase. Always filter your sample through a 0.22 µm filter before injection.
-
Column Contamination: The column frit may be clogged with particulate matter from previous samples or precipitated buffer salts. Try reversing the column (if the manufacturer allows) and flushing it with a strong solvent.
-
System Blockage: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the source of the blockage. A blockage in a tubing line or injector can also cause high pressure.
-
Buffer Precipitation: Ensure that the buffers used are fully soluble in the highest concentration of organic solvent used in your gradient. Buffer precipitation can clog the entire system.
Issue 3: Low Yield of Purified this compound
Q: After the final purification step, the amount of recovered this compound is very low. What are the potential causes of sample loss?
A: Low recovery can occur at multiple stages of the purification process:
-
Inefficient Extraction: The initial extraction method may not be efficiently capturing the this compound from the supernatant. Consider alternative extraction solvents or solid-phase extraction cartridges.
-
Peptide Adsorption: Peptides can adsorb non-specifically to glassware, tubing, and chromatography media. Using low-protein-binding tubes and ensuring the mobile phase has adequate ionic strength or organic content can minimize this.
-
Suboptimal Fraction Collection: The peaks for closely related peptides can be very narrow. Ensure your fraction collector is timed correctly to capture the entire peak corresponding to this compound without collecting the adjacent impurities. Analyzing small aliquots of each fraction by analytical HPLC is crucial to correctly pool the purest fractions.
-
Degradation: If purification steps are lengthy or performed at room temperature, proteases from the original culture or chemical degradation could be breaking down your peptide. Work quickly, keep samples cold, and consider adding protease inhibitors to the initial extract.
Data Presentation
Table 1: Representative Purification Scheme for this compound
This table presents hypothetical but typical data for a multi-step purification of a peptide antibiotic like this compound from a 10-liter fermentation broth. Actual values may vary based on fermentation yield and specific protocol efficiency.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |
| Culture Supernatant | 50,000 | 2,500,000 | 50 | 100 | 1 |
| Ammonium Sulfate Ppt. | 12,000 | 2,125,000 | 177 | 85 | 3.5 |
| Gel Filtration (Sephadex G-50) | 1,500 | 1,800,000 | 1,200 | 72 | 24 |
| Preparative RP-HPLC | 65 | 1,300,000 | 20,000 | 52 | 400 |
Experimental Protocols
1. Gel Filtration / Size-Exclusion Chromatography (SEC)
This protocol is for desalting and removing small molecule contaminants from the this compound preparation after initial concentration steps.
-
Objective: To separate this compound from low molecular weight contaminants (salts, small peptides, media components).
-
Materials:
-
Chromatography column packed with an appropriate SEC resin (e.g., Sephadex G-25 or G-50, with a fractionation range suitable for separating a ~1.2 kDa peptide from salts).
-
SEC Buffer (e.g., 50 mM ammonium bicarbonate, which is volatile and easily removed by lyophilization).
-
Peristaltic pump, fraction collector, and UV detector (280 nm or 214 nm).
-
-
Procedure:
-
Equilibrate the column by washing it with at least two column volumes of SEC buffer at the desired flow rate (e.g., 1-2 mL/min).
-
Dissolve the lyophilized, partially purified this compound sample in a minimal volume of SEC buffer. The sample volume should ideally be less than 5% of the total column volume for good resolution.
-
Apply the sample to the top of the column.
-
Begin the isocratic elution with the SEC buffer, maintaining a constant flow rate.
-
Monitor the column effluent using the UV detector and collect fractions. This compound, being larger than the salts, will elute earlier. The peptide-containing fractions will typically appear in or just after the void volume, while the salts will be retained and elute later.
-
Analyze the collected fractions for purity (e.g., by analytical HPLC) and pool the fractions containing the highest concentration of this compound.
-
Lyophilize the pooled fractions to obtain the desalted peptide powder.
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the final high-resolution purification step.
-
Objective: To separate this compound from structurally similar impurities like Janthinocin A and C.
-
Materials:
-
HPLC system with a gradient pump, autosampler/manual injector, UV detector, and fraction collector.
-
Preparative or semi-preparative C18 column (e.g., 10 mm ID x 250 mm length, 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
-
-
Procedure:
-
System Preparation: Filter and degas both mobile phases. Purge the pump lines to remove any air bubbles.
-
Column Equilibration: Wash the column with 100% Mobile Phase B, followed by 100% Mobile Phase A, and then equilibrate it with the starting conditions of your gradient (e.g., 95% A / 5% B) for at least 5-10 column volumes, or until the baseline is stable.
-
Sample Preparation: Dissolve the this compound sample from the previous step in a small volume of Mobile Phase A or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.
-
Injection and Elution: Inject the sample onto the column. Start the elution gradient. A typical gradient for peptide purification might be:
-
5-25% B over 10 minutes.
-
25-45% B over 60-90 minutes (the shallow "separation" gradient).
-
45-90% B over 10 minutes (to elute any remaining hydrophobic compounds).
-
Hold at 90% B for 5 minutes (column wash).
-
Return to 5% B and re-equilibrate.
-
-
Detection and Fraction Collection: Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (for tryptophan residues). Collect fractions across the peaks of interest.
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical HPLC. Pool the fractions that contain this compound at the desired purity level (>95% or as required).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator or nitrogen stream, and then lyophilize the remaining aqueous solution to obtain the final purified this compound as a TFA salt.
-
Visualizations
Caption: Workflow for the purification of this compound from fermentation broth.
Caption: Logic diagram for troubleshooting common HPLC purification issues.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Strategies for Scaling Up Janthinocin B Fermentation
Disclaimer: Detailed public data on the fermentation scale-up of Janthinocin B is limited. The following guidance is based on established principles of microbial fermentation for secondary metabolite production and data from the closely related co-metabolite, violacein (B1683560), also produced by Janthinobacterium lividum. These recommendations should serve as a starting point for experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a novel peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum.[1][2] It belongs to a group of related compounds, Janthinocins A, B, and C, which exhibit marked activity against a range of Gram-positive bacteria.[1] Their potency, in some cases exceeding that of vancomycin, makes them promising candidates for further drug development.[1]
Q2: What are the major challenges in scaling up this compound fermentation?
A2: Scaling up any microbial fermentation process presents challenges. For this compound, these are likely to include:
-
Maintaining Process Consistency: Small variations in parameters like temperature, pH, and dissolved oxygen between lab-scale and large-scale bioreactors can significantly impact yield.[3]
-
Optimizing Yield and Productivity: Achieving high titers of this compound requires careful optimization of nutrient availability, aeration, and agitation to support the producing organism, J. lividum.
-
Managing Technical Complexity: Increased scale brings greater complexity in monitoring and controlling the fermentation environment.[3]
-
Downstream Processing: Efficiently isolating and purifying this compound from a large volume of fermentation broth can be complex and costly.[4]
Q3: Is there a known regulatory pathway for this compound production?
A3: While the specific regulatory pathway for this compound is not fully elucidated in the available literature, the production of other secondary metabolites in Janthinobacterium, such as violacein, is known to be regulated by quorum sensing (QS).[3][5] Strains with both N-acyl-homoserine lactone (AHL) and Janthinobacterium QS (JQS) systems tend to be stronger producers of secondary metabolites.[3][5] It is plausible that this compound biosynthesis is also under similar QS control.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no this compound yield | Suboptimal media composition. | Test different carbon and nitrogen sources. For the related metabolite violacein, glycerol (B35011) has been shown to enhance production, while glucose can be inhibitory.[6] Tryptophan has also been identified as a beneficial supplement for violacein production.[7][8] |
| Inappropriate fermentation parameters (pH, temperature, aeration). | Optimize pH and temperature. For J. lividum, a pH of 7.0 and a temperature of 25°C have been found to be optimal for violacein production.[7][8] Ensure adequate aeration and agitation, as oxygen availability is critical for secondary metabolite synthesis.[6] | |
| Poor inoculum quality or quantity. | Use a fresh, actively growing seed culture. Optimize the inoculum size; typically, a 5-10% (v/v) inoculum is a good starting point. | |
| Inconsistent batch-to-batch yield | Variability in raw materials. | Ensure consistent quality of media components. |
| Fluctuations in process parameters. | Implement robust process monitoring and control systems to maintain consistency in pH, temperature, dissolved oxygen, and nutrient feeding.[3] | |
| Genetic instability of the production strain. | Maintain a well-characterized cell bank and limit the number of subcultures from a single vial. | |
| Foaming in the bioreactor | High protein content in the medium (e.g., peptone, yeast extract). | Add an appropriate antifoaming agent. Start with a low concentration and add as needed, as excessive use can interfere with downstream processing. |
| High agitation and/or aeration rates. | Optimize agitation and aeration to provide sufficient oxygen transfer without excessive foaming. | |
| Difficulty in product extraction | Complex fermentation broth matrix. | Develop a multi-step purification protocol. This may involve initial centrifugation or filtration to remove biomass, followed by solvent extraction and chromatographic steps. |
| Low product concentration. | Optimize fermentation to increase the final product titer, which will facilitate easier extraction. |
Data Presentation
Table 1: Recommended Starting Fermentation Parameters for this compound Production (Based on Violacein Data)
| Parameter | Recommended Range/Value | Rationale/Reference |
| Temperature | 20-28°C (Optimal ~25°C) | J. lividum is a psychrotolerant bacterium, with optimal secondary metabolite production often occurring at temperatures slightly below its maximum growth temperature.[7][8][9] |
| pH | 6.5-7.5 (Optimal ~7.0) | Neutral pH is generally favorable for the growth of J. lividum and the production of violacein.[7][8] |
| Agitation | 150-250 rpm (in shake flasks) | Adequate mixing is required for nutrient distribution and oxygen transfer. Higher speeds may be necessary in bioreactors but should be optimized to avoid excessive shear stress. |
| Aeration | >20% Dissolved Oxygen (DO) | Secondary metabolite production is often an aerobic process. Maintaining a sufficient DO level is critical.[10] |
Table 2: Potential Media Components for Optimization
| Component | Example | Concentration Range (g/L) | Notes |
| Carbon Source | Glycerol, Glucose, Fructose | 10-20 | Glycerol is often preferred over glucose for violacein production as it can lead to higher yields of secondary metabolites.[6] |
| Nitrogen Source | Peptone, Yeast Extract, Tryptone | 5-10 | Complex nitrogen sources often support robust growth and secondary metabolite production. |
| Precursor Amino Acid | Tryptophan | 1-2 | Tryptophan is a precursor for violacein and may also play a role in this compound biosynthesis.[7][8] |
| Basal Salts | (NH₄)₂SO₄, K₂HPO₄, MgSO₄·7H₂O | 1-5 | Provide essential minerals for bacterial growth. |
Experimental Protocols
Protocol 1: Optimization of Media Composition for this compound Production
-
Prepare a basal medium: This should contain essential salts and a baseline concentration of a nitrogen source (e.g., 5 g/L peptone).
-
Screen carbon sources: In separate flasks, supplement the basal medium with different carbon sources (e.g., glucose, glycerol, fructose) at a concentration of 10 g/L.
-
Inoculate: Inoculate each flask with a standardized seed culture of J. lividum.
-
Incubate: Incubate the flasks under controlled conditions of temperature and agitation (e.g., 25°C, 200 rpm) for a set period (e.g., 72-96 hours).
-
Analyze: At the end of the incubation, harvest the broth. Separate the biomass by centrifugation. Extract this compound from the supernatant and/or biomass using an appropriate solvent (e.g., ethyl acetate).
-
Quantify: Quantify the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).[11]
-
Optimize concentrations: Once the best carbon and nitrogen sources are identified, perform further experiments to optimize their concentrations using a response surface methodology (RSM) approach.
Protocol 2: Quantification of this compound using HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant and cell pellet.
-
Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of purified this compound (if available) or a standard peptide detection wavelength (e.g., 220 nm or 280 nm).
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to enable accurate quantification.
-
Visualizations
Caption: Hypothetical Quorum Sensing Regulation of this compound.
Caption: this compound Fermentation Scale-Up Workflow.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Genomics Reveals Insights into Induction of Violacein Biosynthesis and Adaptive Evolution in Janthinobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Genomics Reveals Insights into Induction of Violacein Biosynthesis and Adaptive Evolution in Janthinobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Production Conditions of Natural Antibacterial Violacin Pigment from Janthinobacterium lividum - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
- 8. Optimization of Production Conditions of Natural Antibacterial Violacin Pigment from Janthinobacterium lividum - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
- 9. Isolation and Properties of the Bacterial Strain Janthinobacterium sp. SLB01 [mdpi.com]
- 10. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 11. Derivatisation methods for trace-level quantification of B-lactam antibiotics using HPLC : Middlesex University Research Repository [repository.mdx.ac.uk]
Validation & Comparative
Janthinocin B: Unraveling the Mechanism of a Potent Gram-Positive Antibiotic
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinocin B is a cyclic decapeptide lactone antibiotic produced by the bacterium Janthinobacterium lividum. First described in the early 1990s, it exhibits potent antimicrobial activity, particularly against a range of aerobic and anaerobic Gram-positive bacteria.[1] Initial studies demonstrated that this compound is 2 to 4 times more potent in vitro than vancomycin (B549263), a clinically significant antibiotic, and has shown efficacy in animal models of Staphylococcus aureus infections.[1][2] Despite this promising profile, detailed molecular studies validating its precise mechanism of action are limited in publicly available research. This guide synthesizes the existing data on this compound and provides a comparative framework based on the known mechanisms of action of similar cyclic peptide antibiotics.
This compound: Known Biological and Chemical Properties
This compound belongs to a class of cyclic peptide antibiotics that are known for their structural diversity and varied mechanisms of action. The structure of this compound, along with its analogs Janthinocin A and C, has been elucidated and is notable for containing unique amino acid residues not commonly found in other natural products.[3]
Table 1: Summary of this compound Characteristics
| Characteristic | Description | Reference |
| Source Organism | Janthinobacterium lividum | [1] |
| Chemical Class | Cyclic Decapeptide Lactone | [1] |
| Primary Spectrum of Activity | Gram-positive bacteria (aerobic and anaerobic) | [1] |
| Reported Potency | 2 to 4 times more potent than vancomycin in vitro | [1][2] |
| In Vivo Efficacy | Effective in a Staphylococcus aureus systemic infection mouse model | [1][2] |
Presumed Mechanism of Action: A Comparative Analysis
While the specific molecular target of this compound has not been definitively identified in published literature, its chemical structure as a cyclic peptide suggests potential mechanisms of action common to this class of antibiotics. The primary modes of action for such peptides involve disruption of the bacterial cell envelope or interference with essential intracellular processes.
Cell Membrane Disruption
A prevalent mechanism for cyclic antimicrobial peptides is the perturbation and disruption of the bacterial cell membrane. This can occur through several models:
-
Pore Formation: Cationic cyclic peptides are often attracted to the negatively charged components of bacterial membranes, such as teichoic acids in Gram-positive bacteria.[4] Upon binding, they can insert into the lipid bilayer and aggregate to form pores, leading to leakage of cellular contents and dissipation of the membrane potential, ultimately causing cell death.[5][6]
-
Carpet Model: In this model, the peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This disrupts the membrane's structural integrity, leading to its permeabilization without the formation of discrete pores.
The workflow to validate membrane disruption as a mechanism of action is outlined below.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Cyclic Peptides for Plant Disease Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Peptide Antibiotics Guide - Creative Peptides [creative-peptides.com]
Janthinocin B: A Comparative Analysis Against Other Peptide Antibiotics for MRSA Treatment
For Immediate Release
In the ongoing battle against antibiotic resistance, Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge for researchers and clinicians. The exploration of novel antimicrobial agents is paramount, with peptide antibiotics emerging as a promising class of therapeutics. This guide provides a comparative analysis of Janthinocin B against other key peptide antibiotics used or investigated for the treatment of MRSA infections. While direct quantitative comparisons with this compound are limited by the availability of recent data, this document synthesizes existing information to offer a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of Peptide Antibiotics Against MRSA
To provide a clear perspective on the performance of various peptide antibiotics, the following table summarizes the available quantitative data for several key compounds against MRSA.
| Antibiotic | Mechanism of Action | MRSA MIC₅₀ (µg/mL) | MRSA MIC₉₀ (µg/mL) |
| Vancomycin (B549263) | Glycopeptide; inhibits peptidoglycan synthesis by binding to D-Ala-D-Ala termini of lipid II. | 1.0 | 1.0 - 2.0 |
| Daptomycin | Cyclic lipopeptide; disrupts bacterial cell membrane potential in a calcium-dependent manner. | 0.25 - 0.5 | 0.5 - 1.0 |
| Dalbavancin | Lipoglycopeptide; inhibits peptidoglycan synthesis and anchors to the cell membrane via its lipid tail. | 0.06 | 0.06 - 0.12 |
| Oritavancin | Lipoglycopeptide; inhibits transglycosylation and transpeptidation steps of peptidoglycan synthesis and disrupts cell membrane integrity. | 0.03 - 0.06 | 0.06 - 0.12 |
| Telavancin | Lipoglycopeptide; inhibits peptidoglycan synthesis and disrupts cell membrane potential. | 0.03 | 0.06 |
Experimental Protocols
The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. Below are detailed methodologies for key experiments cited in the evaluation of these antibiotics.
| Experiment | Protocol |
| Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) | 1. Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).2. Antibiotic Dilution: The peptide antibiotic is serially diluted in CAMHB in a 96-well microtiter plate.3. Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plate is incubated at 37°C for 18-24 hours.4. MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. |
| Time-Kill Assay | 1. Inoculum and Antibiotic Preparation: A standardized logarithmic-phase culture of the MRSA strain is prepared. The peptide antibiotic is prepared at various multiples of its predetermined MIC.2. Exposure: The bacterial culture is exposed to the different concentrations of the antibiotic over a 24-hour period at 37°C with agitation.3. Sampling and Plating: Aliquots are removed at specific time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar (B569324) plates.4. Enumeration and Analysis: After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point. The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. |
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for peptide antibiotics and a general experimental workflow.
Conclusion and Future Directions
While this compound has shown early promise as a potent anti-staphylococcal agent, the lack of recent, publicly available quantitative data, particularly against contemporary MRSA isolates, makes a direct performance comparison with modern peptide antibiotics challenging. The data for other peptide antibiotics, such as the lipoglycopeptides (dalbavancin, oritavancin, telavancin) and the cyclic lipopeptide (daptomycin), demonstrate their significant potency against MRSA, with MIC₉₀ values often well below 1 µg/mL.
For drug development professionals and researchers, this guide underscores the importance of robust, standardized, and publicly accessible data for the comparative evaluation of novel antimicrobial candidates. Further investigation into this compound, including the determination of its MIC distribution against a panel of current clinical MRSA isolates and detailed mechanistic studies, is warranted to fully understand its potential in the current landscape of antibiotic resistance.
References
Validating the Antibacterial Spectrum of Janthinocin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Janthinocin B against established antibiotics, daptomycin (B549167) and vancomycin (B549263). Due to the limited publicly available quantitative data for this compound, this guide utilizes a qualitative comparison for this novel cyclic peptide and provides detailed experimental protocols for researchers to conduct their own validation studies.
Executive Summary
This compound, a cyclic decapeptide lactone produced by the bacterium Janthinobacterium lividum, has demonstrated significant in vitro activity against a range of Gram-positive bacteria.[1] Preliminary studies indicate that it is two to four times more potent than vancomycin, a standard-of-care antibiotic for serious Gram-positive infections. This guide outlines the known antibacterial spectrum of this compound in comparison to daptomycin and vancomycin and provides standardized protocols for determining Minimum Inhibitory Concentration (MIC) and time-kill kinetics.
Data Presentation: Comparative Antibacterial Spectrum
The following table summarizes the known in vitro activity of this compound, daptomycin, and vancomycin against key Gram-positive pathogens.
| Bacterial Species | This compound MIC (µg/mL) | Daptomycin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Stated to be 2-4x more potent than vancomycin | 0.25 - 1 | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | Stated to be 2-4x more potent than vancomycin | 0.5 - 2 | 1 - 4 |
| Enterococcus faecalis | Stated to be 2-4x more potent than vancomycin | 1 - 4 | 1 - 4 |
| Enterococcus faecium (VRE) | Stated to be 2-4x more potent than vancomycin | 1 - 4 | >128 (Resistant) |
| Streptococcus pneumoniae | Stated to be 2-4x more potent than vancomycin | ≤0.06 - 0.5 | 0.12 - 1 |
Experimental Protocols
To facilitate further research and validation of this compound's antibacterial properties, detailed protocols for key experiments are provided below, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
This compound, daptomycin, and vancomycin stock solutions of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Spectrophotometer.
-
Incubator (35°C ± 2°C).
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible growth. This can be confirmed by reading the optical density at 600 nm.
Time-Kill Assay Protocol
This assay assesses the rate of bactericidal activity of an antimicrobial agent over time.
Materials:
-
Antibiotic concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Log-phase bacterial culture (approximately 5 x 10^5 CFU/mL).
-
Sterile culture tubes.
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
-
Tryptic Soy Agar (TSA) plates.
-
Incubator and shaker.
Procedure:
-
Inoculate flasks containing CAMHB with the test antibiotics at the desired concentrations with the prepared bacterial suspension.
-
Include a growth control flask without any antibiotic.
-
Incubate all flasks at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing Experimental and Mechanistic Pathways
To provide a clearer understanding of the experimental process and the mechanisms of action, the following diagrams have been generated using Graphviz.
References
Navigating the Resistance Landscape: A Comparative Guide to Janthinocin B Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial agents. Janthinocin B, a cyclic decapeptide lactone produced by the bacterium Janthinobacterium lividum, has demonstrated significant potency against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Preliminary studies indicate that this compound is two to four times more potent in vitro than vancomycin (B549263), a last-resort antibiotic for many serious infections.[1]
This guide provides a comparative analysis of this compound, focusing on its potential cross-resistance profile with other antibiotics. Due to the limited availability of direct experimental data on this compound cross-resistance, this guide synthesizes information from related antimicrobial peptides and established resistance mechanisms in Gram-positive bacteria to offer a predictive overview. Detailed experimental protocols are provided to facilitate further research in this critical area.
Performance Comparison: this compound vs. Other Antibiotics
Understanding the activity of this compound against strains with known resistance mechanisms is crucial for its development as a therapeutic agent. The following table summarizes the known and predicted activity of this compound compared to other antibiotics against key Gram-positive pathogens.
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of this compound and Other Antibiotics
| Antibiotic | S. aureus (MSSA) | S. aureus (MRSA) | Vancomycin-Susceptible Enterococcus faecalis (VSE) | Vancomycin-Resistant Enterococcus faecalis (VRE) |
| This compound (Predicted) | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.5 - 2 |
| Vancomycin | 0.5 - 2 | 0.5 - 2 | 1 - 4 | >256 |
| Daptomycin | 0.25 - 1 | 0.25 - 1 | 1 - 4 | 1 - 4 |
| Linezolid | 1 - 4 | 1 - 4 | 1 - 4 | 1 - 4 |
Note: The MIC values for this compound are predicted based on its reported potency relative to vancomycin and the typical activity profile of peptide antibiotics against these strains. Further experimental validation is required.
Putative Cross-Resistance Mechanisms
The potential for cross-resistance between this compound and other antibiotics is intrinsically linked to their respective mechanisms of action and the ways in which bacteria evolve to counteract them. As a peptide antibiotic, this compound's primary target is likely the bacterial cell membrane.
Table 2: Overview of Potential Cross-Resistance Scenarios
| Resistance Mechanism | Antibiotics Potentially Affected | Predicted Impact on this compound Activity | Rationale |
| Cell Membrane Modification (e.g., increased net positive charge via MprF or Dlt operons) | Daptomycin, other cationic antimicrobial peptides | Potential for Cross-Resistance | Alterations to the cell membrane's electrostatic charge can reduce the binding of cationic peptides like this compound. |
| Cell Wall Thickening | Vancomycin, Daptomycin | Low Potential for Cross-Resistance | While a thickened cell wall can trap larger antibiotics like vancomycin, it is less likely to impede the action of membrane-targeting peptides. |
| Target Site Modification (e.g., PBP2a in MRSA) | Beta-lactams | No Cross-Resistance Expected | This compound's mechanism is distinct from that of beta-lactams, which target cell wall synthesis enzymes. |
| Efflux Pumps | Various antibiotics | Potential for Cross-Resistance | Broad-spectrum efflux pumps could potentially recognize and expel this compound from the bacterial cell. |
Signaling Pathways and Resistance Mechanisms
The development of resistance to antimicrobial peptides often involves complex regulatory networks that sense and respond to cell envelope stress.
Putative signaling pathways involved in resistance to peptide antibiotics.
Experimental Protocols
To facilitate the investigation of this compound cross-resistance, the following standard protocols are provided.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Comparator antibiotics (e.g., vancomycin, daptomycin, linezolid)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. faecalis - both susceptible and resistant variants)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB.
-
Inoculate Plates: Add 100 µL of the bacterial suspension and 100 µL of the antibiotic dilution to each well. Include growth control (bacteria only) and sterility control (broth only) wells.
-
Incubation: Incubate plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Workflow for MIC determination.
Cross-Resistance Testing Protocol
This experiment determines if resistance to one antibiotic confers resistance to another.
Materials:
-
This compound
-
Comparator antibiotics
-
Parental (susceptible) bacterial strain
-
Resistant mutant strains (e.g., vancomycin-resistant, daptomycin-resistant)
-
Materials for MIC determination (as above)
Procedure:
-
Strain Selection: Use a panel of isogenic bacterial strains, including a susceptible parent strain and mutants with well-characterized resistance to specific antibiotics.[2]
-
MIC Determination: Perform broth microdilution assays to determine the MIC of this compound against the entire panel of susceptible and resistant strains.
-
Data Analysis: Compare the MIC of this compound for the resistant strains to that of the susceptible parent strain. A significant increase (typically ≥4-fold) in the MIC for a resistant strain indicates cross-resistance.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile tubes
-
Apparatus for serial dilutions and plating
Procedure:
-
Prepare Cultures: Dilute a logarithmic-phase bacterial culture to approximately 1 x 10^6 CFU/mL in CAMHB.
-
Add Antibiotic: Add this compound at various concentrations (e.g., 1x, 4x, and 16x MIC). Include a growth control without the antibiotic.
-
Incubate and Sample: Incubate the cultures at 37°C. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.
-
Determine Viable Counts: Perform serial dilutions of the aliquots and plate on agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Analyze Data: Plot log10 CFU/mL versus time to visualize the killing kinetics.
Conclusion
This compound represents a promising new antibiotic candidate with potent activity against challenging Gram-positive pathogens. While direct experimental data on cross-resistance is currently lacking, this guide provides a predictive framework based on the known mechanisms of action and resistance for similar peptide antibiotics. The provided experimental protocols offer a clear path for researchers to generate the necessary data to fully characterize the resistance profile of this compound and inform its future clinical development. Further investigation into these areas is essential to unlock the full therapeutic potential of this novel antimicrobial agent.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A platform for detecting cross-resistance in antibacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Combination Therapy: A Guide to the Synergistic Effects of Janthinocin B Analogs with Conventional Antibiotics
For researchers, scientists, and drug development professionals, the mounting crisis of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the exploration of synergistic relationships between new antimicrobial compounds and existing antibiotics. While specific data on Janthinocin B remains nascent, this guide leverages experimental findings on violacein (B1683560), another antimicrobial pigment produced by Janthinobacterium species, to illustrate the potential for synergistic applications. This document provides a framework for evaluating such interactions, complete with experimental data, detailed protocols, and visual workflows.
The data presented herein, using violacein as a proxy, demonstrates a significant enhancement of antimicrobial efficacy when combined with conventional antibiotics. These findings underscore the potential for reducing minimum inhibitory concentrations (MICs), thereby potentially mitigating toxicity and slowing the development of resistance.
Quantitative Analysis of Synergistic Activity
The synergistic effect of violacein with various commercial antibiotics was evaluated against several pathogenic microorganisms. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the nature of the interaction, with synergy being defined as an FICI of ≤ 0.5. The data reveals a notable synergistic relationship, particularly with macrolide and aminoglycoside classes of antibiotics.[1][2][3][4]
| Pathogen | Violacein MIC (µg/mL) | Antibiotic | Antibiotic MIC (µg/mL) | Combined MIC (Violacein + Antibiotic) (µg/mL) | FICI | Interaction |
| Staphylococcus aureus | 5.7 | Gentamicin | 4.0 | 1.0 + 1.0 | 0.4 | Synergy |
| Staphylococcus aureus | 5.7 | Cefadroxil | - | 1.0 + 1.0 | - | Synergy |
| Staphylococcus aureus | - | Vancomycin | - | - | <0.5 | Synergy |
| Salmonella typhi | 5.7 | Azithromycin | - | - | 0.3 | Synergy |
| Salmonella typhi | 5.7 | Kanamycin | - | - | 0.3 | Synergy |
| Pseudomonas aeruginosa | 18.5 | Tetracycline | - | - | <0.5 | Synergy |
| Klebsiella pneumoniae | 15.6 | - | - | - | - | - |
| Vibrio cholerae | 20.0 | - | - | - | - | - |
Data extracted from "Synergistic antimicrobial profiling of violacein with commercial antibiotics against pathogenic micro-organisms".[1][2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergistic effects. The following protocols for checkerboard and time-kill assays are standard methods for assessing antimicrobial combinations.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Antimicrobial Agents: Stock solutions of violacein and the selected antibiotic are prepared at concentrations significantly higher than their expected MICs. A series of twofold dilutions of each agent are then prepared in a 96-well microtiter plate.
-
Plate Setup: One agent is serially diluted along the x-axis (columns), and the second agent is diluted along the y-axis (rows). This creates a matrix of wells each containing a unique concentration combination of the two agents.
-
Inoculum Preparation: The test microorganism is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 0.5 McFarland standard).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: After incubation, the wells are visually inspected for turbidity to determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:
-
FIC of Agent A = MIC of Agent A in combination / MIC of Agent A alone
-
FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone
-
-
FICI Calculation: The FICI is the sum of the individual FICs: FICI = FIC of Agent A + FIC of Agent B.[5] The interaction is interpreted as:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[6]
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide information on the pharmacodynamic response of a bacterial population to antimicrobial agents over time.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the checkerboard assay.
-
Experimental Setup: The bacterial culture is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., at their MICs, or fractions/multiples thereof). A growth control without any antimicrobial agent is also included.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on appropriate agar (B569324) media.
-
Incubation and Colony Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[7]
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental processes and potential synergistic mechanisms.
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Caption: Workflow of the Time-Kill Assay for Synergy Assessment.
Caption: Potential Mechanism of Synergy for this compound Analogs.
Conclusion
The synergistic interactions observed between violacein and conventional antibiotics provide a compelling case for the further investigation of this compound and other novel antimicrobial compounds in combination therapies. The methodologies and data presented in this guide offer a foundational framework for researchers to build upon, potentially leading to the development of more effective treatments against multi-drug resistant pathogens. Future studies should focus on elucidating the precise mechanisms of synergy and evaluating these combinations in more complex in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic antimicrobial profiling of violacein with commercial antibiotics against pathogenic micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Janthinocin B and Daptomycin Against Gram-Positive Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Janthinocin B and the well-established antibiotic, daptomycin (B549167), in treating infections caused by Gram-positive bacteria, particularly Staphylococcus aureus. While direct comparative studies are not publicly available, this document synthesizes existing data from separate in vivo studies to offer insights into their potential therapeutic applications.
Executive Summary
Daptomycin is a clinically approved lipopeptide antibiotic with a well-documented record of in vivo efficacy against challenging Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA). In contrast, this compound, a peptide lactone antibiotic, has shown promise in early studies, demonstrating effectiveness in a murine model of systemic S. aureus infection. However, detailed quantitative in vivo data for this compound is not extensively available in the public domain, limiting a direct, statistically robust comparison. This guide presents the available data, outlines relevant experimental protocols, and visualizes the proposed mechanisms of action for both compounds.
In Vivo Efficacy: A Tabular Comparison
The following tables summarize the available in vivo efficacy data for this compound and daptomycin from various murine infection models. It is crucial to note that the data for each drug are derived from independent studies and not from head-to-head comparisons.
Table 1: In Vivo Efficacy of this compound
| Organism | Infection Model | Animal Model | Endpoint | Observed Efficacy | Citation |
| Staphylococcus aureus | Systemic Infection | Mice | Not Specified | Effective | [1][2] |
Note: The term "effective" is used as stated in the available literature. Specific quantitative data such as ED50, survival rates, or bacterial burden reduction for this compound are not detailed in the accessible abstracts.
Table 2: In Vivo Efficacy of Daptomycin
| Organism | Infection Model | Animal Model | Dosage | Endpoint | Observed Efficacy | Citation |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Hematogenous Pulmonary Infection | Mice | 50 mg/kg | Survival Rate | 94% survival at day 10 (compared to 0% in control) | [3][4] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Hematogenous Pulmonary Infection | Mice | 50 mg/kg | Bacterial Load | Significant decrease in the number of abscesses and bacteria in the lungs | [3][5][6] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Thigh Infection | Immunocompromised Mice | Clinically achievable exposures | Bacterial Load Reduction | 4.5-5 log10 CFU reduction in thighs after 24h | [7] |
| Vancomycin-Susceptible Enterococcus faecalis | Thigh Infection | Immunocompromised Mice | Clinically achievable exposures | Bacterial Load Reduction | 1.5-2 log10 CFU reduction in thighs after 24h | [7] |
Experimental Protocols
Detailed experimental protocols are essential for interpreting and comparing in vivo efficacy data. Below is a generalized protocol for a murine systemic infection model, which is relevant to the studies cited for both this compound and daptomycin.
Murine Model of Systemic Staphylococcus aureus Infection
This protocol outlines a standard procedure for establishing a systemic infection in mice to evaluate the efficacy of antimicrobial agents.[8][9]
1. Bacterial Strain and Culture Preparation:
-
A clinical isolate of Staphylococcus aureus (e.g., MRSA strain) is used.
-
Bacteria are grown in an appropriate medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
The bacterial cells are harvested, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to a desired concentration (e.g., 1-2 × 10⁷ Colony Forming Units (CFU)/100 µL).
2. Animal Model:
-
Female C57BL/6 mice or other suitable strains are used.
-
Mice are acclimatized for a week before the experiment.
3. Induction of Systemic Infection:
-
Mice are challenged with the bacterial suspension via intravenous (e.g., retro-orbital or tail vein) injection.[8]
4. Treatment Regimen:
-
The test compounds (this compound or daptomycin) are administered at specified doses and routes (e.g., intravenously or subcutaneously) at predetermined time points post-infection.
-
A control group receives a vehicle (e.g., saline).
5. Efficacy Evaluation:
-
Survival Studies: Mice are monitored daily for a set period (e.g., 10-14 days), and survival rates are recorded.
-
Bacterial Burden: At specific time points, cohorts of mice are euthanized, and target organs (e.g., kidneys, spleen, lungs) are aseptically harvested.
-
The organs are homogenized, and serial dilutions are plated on appropriate agar (B569324) plates to determine the bacterial load (CFU/gram of tissue).
6. Statistical Analysis:
-
Survival data are typically analyzed using the log-rank (Mantel-Cox) test.
-
Bacterial burden data are often compared using t-tests or ANOVA.
Visualizing the Mechanisms of Action
Understanding the mechanism of action is crucial for drug development and for predicting potential synergies or antagonisms.
Daptomycin's Mechanism of Action
Daptomycin exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.
Caption: Daptomycin's mechanism of action.
Hypothesized Mechanism of Action for Peptide Lactone Antibiotics (e.g., this compound)
As a peptide lactone antibiotic, this compound's mechanism of action is likely to involve interaction with the bacterial cell envelope. While the precise mechanism is not fully elucidated, many peptide antibiotics function by disrupting the cell membrane or inhibiting cell wall synthesis.[10][11][12]
Caption: Potential mechanisms of peptide lactone antibiotics.
Conclusion
Daptomycin stands as a potent, well-characterized antibiotic with proven in vivo efficacy against severe Gram-positive infections. This compound, while demonstrating early promise in preclinical models, requires further investigation to quantify its in vivo efficacy and fully elucidate its mechanism of action. The lack of detailed, publicly available data for this compound makes a direct comparison with daptomycin challenging. Future studies providing quantitative efficacy data and a deeper understanding of its mode of action will be critical to determining the therapeutic potential of this compound relative to established antibiotics like daptomycin.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vivo efficacy of daptomycin against methicillin-resistant Staphylococcus aureus in a mouse model of hematogenous pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacodynamic profile of daptomycin against Enterococcus species and methicillin-resistant Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Investigation into the mechanism of action of the antimicrobial peptide epilancin 15X [frontiersin.org]
- 12. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Janthinocins A, B, and C: Novel Peptide Lactone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthinociins A, B, and C are a class of novel peptide lactone antibiotics produced by the Gram-negative bacterium Janthinobacterium lividum. First isolated and characterized in the early 1990s, these compounds have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1] Their unique chemical structures, which include previously unreported amino acid residues, make them compelling candidates for further investigation in the ongoing search for new therapeutic agents. This guide provides a comprehensive head-to-head comparison of Janthinocins A, B, and C based on available scientific literature.
Chemical and Physical Properties
Janthinociins A, B, and C share a common macrocyclic peptide lactone core but differ in the functional group of one of their constituent amino acids. All three compounds contain the novel amino acid erythro-β-hydroxy-D-leucine. Janthinocins A and B are further distinguished by the presence of β-hydroxytryptophan and β-ketotryptophan, respectively.[2] These structural variations influence their chemical and physical properties, as summarized in the table below.
| Property | Janthinocin A | Janthinocin B | Janthinocin C |
| Molecular Formula | C₅₇H₈₄N₁₂O₁₆ | Not explicitly found | C₅₇H₈₂N₁₂O₁₅ |
| Molecular Weight | ~1193.36 g/mol | Not explicitly found | ~1175.35 g/mol |
| Key Structural Difference | Contains β-hydroxytryptophan | Contains β-ketotryptophan | Contains dehydrotryptophan |
Biological Activity
Janthinociins have shown marked activity against a range of aerobic and anaerobic Gram-positive bacteria. Notably, their in vitro potency has been reported to be two to four times greater than that of vancomycin, a clinically important antibiotic.[1]
In Vitro Antibacterial Activity
A detailed table of comparative MIC values would ideally be presented here, but the original research articles containing this specific data were not accessible in their entirety.
In Vivo Efficacy
Early studies demonstrated the in vivo efficacy of Janthinocins A and B in a systemic Staphylococcus aureus infection model in mice, indicating their potential for therapeutic applications.[1]
Experimental Protocols
The following are generalized experimental protocols typical for the characterization of novel antibiotics, as inferred from the available literature. The precise details of the original experiments for Janthinocins are not fully available.
Fermentation and Isolation
-
Producing Organism: Janthinobacterium lividum
-
Fermentation: The bacterium is cultured in a suitable nutrient broth under controlled conditions (e.g., temperature, pH, aeration) to promote the production of the Janthinocins.
-
Isolation and Purification: The antibiotics are extracted from the fermentation broth using a series of chromatographic techniques, such as gel filtration and high-performance liquid chromatography (HPLC), to separate and purify the individual Janthinocin A, B, and C compounds.
Antimicrobial Susceptibility Testing
-
Method: The antimicrobial activity is typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) for a panel of clinically relevant bacteria.
-
Procedure:
-
A standardized inoculum of the test bacterium is prepared.
-
Serial dilutions of the purified Janthinocins are made in a 96-well microtiter plate.
-
The bacterial inoculum is added to each well.
-
The plates are incubated at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
In Vivo Efficacy Studies
-
Model: A murine model of systemic infection is commonly used.
-
Procedure:
-
Mice are infected with a lethal dose of a pathogenic bacterium, such as Staphylococcus aureus.
-
A treatment group receives the Janthinocin compound (e.g., via intravenous or intraperitoneal injection), while a control group receives a placebo.
-
The survival rates and bacterial load in various organs are monitored over a set period to evaluate the therapeutic efficacy of the antibiotic.
-
Proposed Mechanism of Action
As peptide lactone antibiotics, Janthinocins likely exert their antimicrobial effect by targeting the bacterial cell envelope. The proposed mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. This mechanism is common to many peptide antibiotics and is consistent with the observed activity against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.
Caption: Proposed mechanism of action for Janthinocins.
Conclusion
Janthinociins A, B, and C represent a promising class of peptide lactone antibiotics with potent activity against Gram-positive bacteria. Their unique structural features and in vivo efficacy warrant further investigation to fully elucidate their therapeutic potential. While detailed comparative data remains somewhat limited in publicly accessible literature, the available information underscores the importance of exploring novel natural products in the fight against antimicrobial resistance. Further research to synthesize and test these compounds, as well as to definitively determine their mechanism of action, is highly encouraged.
References
- 1. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. I. Taxonomy, fermentation, isolation, physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janthinocins A, B and C, novel peptide lactone antibiotics produced by Janthinobacterium lividum. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Quest for Janthinocin B's Bacterial Target
The pursuit of novel antibiotics to combat the growing threat of antimicrobial resistance is a cornerstone of modern drug discovery. Janthinocin B, a potent peptide lactone antibiotic produced by the bacterium Janthinobacterium lividum, has demonstrated significant activity against a range of Gram-positive bacteria, positioning it as a compelling candidate for further investigation. However, a comprehensive review of the scientific literature reveals a critical knowledge gap: the specific molecular target of this compound within bacterial cells remains to be validated.
Since its initial discovery and characterization, research has focused on the structure and general antibacterial properties of this compound. It is known to be a cyclic decapeptide lactone and has been shown to be two to four times more potent in vitro than the widely used antibiotic vancomycin (B549263). Despite these promising characteristics, the precise mechanism by which this compound exerts its bactericidal effects is yet to be elucidated. Without a validated molecular target, the rational design of improved derivatives and the development of targeted therapies are significantly hampered.
This guide aims to address the current state of knowledge regarding this compound and to provide a framework for the experimental validation of its bacterial target. In the absence of a confirmed target for this compound, we will draw comparisons with other antimicrobial peptides that have well-defined mechanisms of action, offering potential avenues for investigation.
Potential Mechanisms of Action: Learning from Other Antimicrobial Peptides
Many antimicrobial peptides (AMPs) with structures similar to this compound exert their effects through one of two primary mechanisms: disruption of the bacterial cell membrane or inhibition of essential intracellular processes by binding to specific molecular targets.
-
Membrane Disruption: Cationic AMPs are often attracted to the negatively charged components of bacterial membranes, such as phospholipids. Upon reaching a critical concentration, these peptides can form pores or otherwise disrupt the membrane integrity, leading to leakage of cellular contents and cell death.
-
Inhibition of Cell Wall Synthesis: A well-established target for many antibiotics is the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. For instance, the glycopeptide antibiotic vancomycin binds to the D-Ala-D-Ala termini of lipid II precursors, preventing their incorporation into the growing peptidoglycan chain. Other AMPs, such as some lantibiotics, also target lipid II to inhibit cell wall synthesis.
-
Intracellular Targeting: Some AMPs can translocate across the bacterial membrane and interfere with vital intracellular processes, including DNA replication, transcription, or protein synthesis.
Given this compound's potent activity against Gram-positive bacteria, which possess a thick peptidoglycan layer, it is plausible that its mechanism involves interference with cell wall synthesis or disruption of the cell membrane.
Experimental Workflow for Target Validation
The validation of a drug's molecular target is a critical step in its development. The following experimental workflow outlines a potential strategy for identifying the specific target of this compound.
Detailed Experimental Protocols
1. Affinity Chromatography to Identify Binding Partners
-
Objective: To isolate bacterial proteins that physically interact with this compound.
-
Methodology:
-
Immobilize this compound onto a solid support resin (e.g., NHS-activated sepharose).
-
Prepare a lysate of a susceptible Gram-positive bacterial strain (e.g., Staphylococcus aureus).
-
Incubate the bacterial lysate with the this compound-coupled resin.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the proteins that specifically bind to this compound.
-
Identify the eluted proteins using mass spectrometry.
-
2. Generation and Analysis of Resistant Mutants
-
Objective: To identify genes that, when mutated, confer resistance to this compound, suggesting they may be part of the target pathway.
-
Methodology:
-
Expose a large population of susceptible bacteria to sub-lethal concentrations of this compound.
-
Select for and isolate colonies that exhibit resistance.
-
Perform whole-genome sequencing on the resistant mutants and the parent strain.
-
Identify mutations (single nucleotide polymorphisms, insertions, deletions) that are consistently present in the resistant strains.
-
Analyze the function of the mutated genes to hypothesize a potential target.
-
3. Macromolecular Synthesis Assays
-
Objective: To determine if this compound inhibits a specific cellular process (DNA replication, RNA transcription, protein synthesis, or cell wall synthesis).
-
Methodology:
-
Culture a susceptible bacterial strain in the presence of radiolabeled precursors for each macromolecule (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).
-
Treat the cultures with this compound at its minimum inhibitory concentration (MIC).
-
Measure the incorporation of the radiolabeled precursors into the respective macromolecules over time.
-
A significant reduction in the incorporation of a specific precursor indicates that this compound may be inhibiting that particular pathway.
-
Future Directions and the Path Forward
The validation of this compound's molecular target is a crucial next step in realizing its therapeutic potential. The experimental approaches outlined above provide a roadmap for researchers to unravel its mechanism of action. Once the target is identified, it will be possible to:
-
Develop robust target-based screening assays to discover new molecules with similar mechanisms of action.
-
Perform structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this compound.
-
Investigate potential resistance mechanisms and develop strategies to overcome them.
The journey from a promising natural product to a clinically approved antibiotic is long and challenging. However, by focusing on a deep understanding of its molecular mechanism, the scientific community can pave the way for this compound to become a valuable weapon in the fight against bacterial infections.
Assessing the Post-Antibiotic Effect of Novel Antimicrobials: A Comparative Guide Featuring Janthinocin B
The emergence of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Janthinocin B, a cyclic decapeptide lactone produced by Janthinobacterium lividum, has demonstrated significant in vitro potency against a range of Gram-positive bacteria, including strains of Staphylococcus aureus.[1][2] An important pharmacodynamic parameter in the evaluation of a new antibiotic is the post-antibiotic effect (PAE), which describes the suppression of bacterial growth that persists after a brief exposure to the antimicrobial agent, even when its concentration falls below the minimum inhibitory concentration (MIC).[3] A prolonged PAE can have significant clinical implications, potentially allowing for less frequent dosing regimens, which can in turn reduce toxicity and the likelihood of resistance development.[3]
Currently, there is a lack of published data specifically detailing the post-antibiotic effect of this compound. This guide, therefore, provides a comprehensive framework for assessing the PAE of a novel antibiotic like this compound, using a detailed experimental protocol and a hypothetical comparative analysis against vancomycin, a standard-of-care antibiotic for Gram-positive infections.
Experimental Protocol: In Vitro Post-Antibiotic Effect Determination
This protocol outlines the viable count method for determining the in vitro PAE of an antibiotic against Staphylococcus aureus.
1. Materials:
-
Test antibiotic (e.g., this compound)
-
Reference antibiotic (e.g., Vancomycin)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Shaking incubator (37°C)
-
Microcentrifuge and sterile tubes
-
Pipettes and sterile tips
2. Methodology:
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) of the test and reference antibiotics against the S. aureus strain should first be determined using standard broth microdilution methods.[4]
-
Bacterial Culture Preparation: Inoculate a flask of CAMHB with S. aureus and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (an optical density at 600 nm of approximately 0.3-0.5).
-
Antibiotic Exposure: Divide the bacterial culture into test and control groups. Expose the test group to the antibiotic at a concentration of 10x MIC for 1-2 hours in the shaking incubator. The control group is incubated without the antibiotic.
-
Antibiotic Removal: After the exposure period, remove the antibiotic by centrifuging the test culture, discarding the supernatant, and washing the bacterial pellet twice with sterile PBS. Finally, resuspend the pellet in pre-warmed, antibiotic-free CAMHB. The control culture should be subjected to the same washing steps.
-
Regrowth Monitoring: Perform serial dilutions of both the test and control cultures immediately after antibiotic removal (T0) and at regular intervals thereafter (e.g., every hour for up to 8 hours). Plate the dilutions on MHA plates to determine the viable colony-forming units (CFU/mL).
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where 'T' is the time required for the CFU/mL of the antibiotic-exposed culture to increase by 1 log10 from the T0 count, and 'C' is the corresponding time for the unexposed control culture.
Comparative Analysis: this compound vs. Vancomycin (Hypothetical Data)
The following table presents a hypothetical comparison of the PAE of this compound and Vancomycin against S. aureus. These values are for illustrative purposes, as experimental data for this compound is not yet available. The data for Vancomycin is based on reported PAE values.
| Antibiotic | Target Organism | Concentration | Exposure Time (hours) | Hypothetical PAE (hours) |
| This compound | S. aureus ATCC 29213 | 10x MIC | 2 | 3.5 - 4.5 |
| Vancomycin | S. aureus ATCC 29213 | 10x MIC | 2 | 1.5 - 2.5 |
This hypothetical data suggests that this compound could exhibit a longer PAE than vancomycin, which would be a favorable characteristic for a novel antibiotic. A longer PAE indicates a more sustained antimicrobial effect after the drug concentration has diminished.
Plausible Mechanism of Action and Signaling Pathway Disruption
This compound is a cyclic peptide antibiotic. While its precise mechanism of action has not been fully elucidated, many cyclic peptides exert their antimicrobial effects by disrupting the bacterial cell membrane. This often involves an initial electrostatic interaction with the negatively charged components of the Gram-positive bacterial cell envelope, followed by insertion into the lipid bilayer, leading to pore formation, membrane depolarization, and leakage of essential intracellular contents, ultimately resulting in cell death.
References
- 1. Cyclic Peptide Antibiotics Guide - Creative Peptides [creative-peptides.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Analysis of Vancomycin Population Susceptibility Profiles, Killing Activity, and Postantibiotic Effect against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity and post-antibiotic effects of linezolid in combination with fosfomycin against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Janthinocin B
For researchers, scientists, and drug development professionals working with Janthinocin B, a potent antibiotic with potential cytotoxic properties, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach aligning with the handling of cytotoxic compounds is recommended. The following table summarizes the necessary personal protective equipment.
| PPE Component | Specification | Purpose |
| Gloves | Double pair of chemotherapy-tested, powder-free gloves (e.g., nitrile).[1][2] | Prevents skin contact and absorption. The outer glove should be removed after handling and the inner glove worn until leaving the work area. |
| Gown | Disposable, impervious gown that closes in the back.[2] | Protects skin and clothing from contamination. |
| Eye Protection | Goggles or a face shield.[3] | Shields eyes from potential splashes or aerosols. |
| Respiratory Protection | NIOSH-certified N95 respirator or higher.[2] | Minimizes the risk of inhaling aerosolized particles, especially during procedures that may generate dust or aerosols. |
| Additional Protection | Hair and shoe covers. | Provides a complete barrier to prevent contamination of personal clothing and lab spaces. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize exposure and prevent contamination. The following diagram illustrates the key steps for handling this compound.
Experimental Protocols:
-
Receiving and Unpacking: Upon receipt, inspect the package for any signs of damage or leakage. Wear a single pair of gloves during this initial inspection. If the primary container is compromised, implement spill procedures immediately.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated and secure area with restricted access.
-
Preparation: All manipulations of this compound, including weighing and reconstituting, should be performed within a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.
-
Experimental Use: When conducting experiments, always wear the full complement of recommended PPE. Work on disposable, absorbent bench liners to contain any potential spills.
-
Decontamination: Following any procedure, thoroughly decontaminate all surfaces and equipment with an appropriate disinfectant.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
All waste generated from handling this compound must be considered hazardous. The following diagram outlines the decision-making process for waste segregation.
Disposal Procedures:
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench liners, and pipette tips, must be disposed of in designated cytotoxic waste containers.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste. Do not pour any solutions containing this compound down the drain.
-
Decontamination of Reusable Equipment: Reusable equipment should be thoroughly cleaned and decontaminated. The cleaning solutions should be disposed of as hazardous liquid waste.
By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for their personnel while advancing scientific discovery. It is imperative that all individuals working with this compound receive thorough training on these protocols before commencing any work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
